molecular formula C6H2BrF3 B146875 1-Bromo-3,4,5-trifluorobenzene CAS No. 138526-69-9

1-Bromo-3,4,5-trifluorobenzene

Cat. No.: B146875
CAS No.: 138526-69-9
M. Wt: 210.98 g/mol
InChI Key: HKJCELUUIFFSIN-UHFFFAOYSA-N
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Description

1-Bromo-3,4,5-trifluorobenzene is a useful research compound. Its molecular formula is C6H2BrF3 and its molecular weight is 210.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJCELUUIFFSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346346
Record name 1-Bromo-3,4,5-trifluorobenzene
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Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138526-69-9
Record name 5-Bromo-1,2,3-trifluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,4,5-trifluorobenzene
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Record name 1-Bromo-3,4,5-trifluorobenzene
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Record name 1-bromo-3,4,5-trifluorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 5-bromo-1,2,3-trifluoro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-3,4,5-trifluorobenzene CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile fluorinated aromatic compound with the CAS Number 138526-69-9 .[1][2][3][4][5] This halogenated benzene derivative is a valuable building block in advanced organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and material science.[1][6] The presence of three fluorine atoms on the benzene ring significantly influences its electronic properties, enhancing reactivity and stability, and allowing for regioselective functionalization.[6] This makes it a sought-after intermediate for introducing the trifluorophenyl moiety into complex molecular architectures.[6] It typically appears as a colorless to light yellow liquid.[1][2][3][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for its application in various synthetic protocols and for ensuring appropriate handling and storage conditions.

PropertyValueReference(s)
CAS Number 138526-69-9[1][2][5]
Molecular Formula C₆H₂BrF₃[1][5][7]
Molecular Weight 210.98 g/mol [1][5]
Appearance Colorless to almost colorless or light yellow clear liquid[1][2][3]
Density 1.767 - 1.78 g/mL at 25 °C[1][2][7][8]
Boiling Point 43 °C at 15 mmHg, 47-49 °C at 60-80 hPa[1][2][7][8]
Flash Point 45 °C (113 °F) - closed cup[2][5][8]
Refractive Index n20/D 1.48 - 1.482[1][7][8]
Purity ≥ 98% (GC)[1][3]
Storage Temperature 2 - 8 °C or <15°C in a cool, dark place is recommended[1]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of functionalized molecules.

  • Pharmaceutical Development : This compound is a critical building block for creating fluorinated pharmaceuticals. The incorporation of fluorine atoms can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity.[1][9] The trifluorobenzene moiety is found in various advanced therapeutic agents.[9]

  • Agrochemicals : In the agrochemical industry, it serves as a precursor for pesticides and herbicides with improved efficacy and environmental profiles.[6]

  • Material Science : Its unique properties are leveraged in the development of high-performance materials, including specialized polymers, liquid crystals, and electronic materials, which often exhibit enhanced thermal stability and chemical resistance.[1][6]

  • Organic Synthesis : It is frequently used in cross-coupling reactions like the Suzuki coupling, as well as in nucleophilic aromatic substitutions, to introduce the 3,4,5-trifluorophenyl group into target molecules.[6][10]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a controlled laboratory environment. Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should always be worn.[8]

Hazard ClassGHS StatementReference(s)
Flammability H226: Flammable liquid and vapor[11]
Skin Corrosion/Irritation H315: Causes skin irritation[11]
Eye Damage/Irritation H318: Causes serious eye damage[11]
Carcinogenicity H351: Suspected of causing cancer[11]
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects[11]

Precautionary Measures :

  • Keep away from heat, sparks, and open flames.[2][8]

  • Use in a well-ventilated area and avoid breathing vapor.[7]

  • Avoid release to the environment.[7]

  • In case of fire, use water spray, dry powder, foam, or carbon dioxide.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative synthesis method adapted from patent literature, which describes a high-selectivity process starting from 2,3,4-trifluoroaniline.[12] This method avoids some of the challenges of other routes, such as poor regioselectivity.[12][13]

Step 1: Bromination of 2,3,4-trifluoroaniline

  • Disperse 2,3,4-trifluoroaniline in a suitable solvent such as water in a reaction vessel equipped with a stirrer.[12]

  • Cool the mixture to a temperature between 0-30 °C.[12]

  • Slowly add bromine dropwise to the stirred suspension. The molar ratio of bromine to the aniline derivative should be approximately 1-1.5:1.[12]

  • After the addition is complete, allow the reaction to proceed for 1-2 hours to ensure completion.[12]

  • Upon completion, the mixture will separate into layers. The organic layer, containing the product 2,3,4-trifluoro-6-bromoaniline, is separated for the next step.[12]

Step 2: Diazotization Reaction

  • In a separate vessel, dissolve sodium nitrite in sulfuric acid. The molar ratio of sodium nitrite to the initial 2,3,4-trifluoroaniline should be 1-1.5:1.[12]

  • Maintain the temperature of the sodium nitrite solution between 0-20 °C.[12]

  • Under vigorous stirring, slowly add the 2,3,4-trifluoro-6-bromoaniline obtained from Step 1 to the sodium nitrite solution. This will form the intermediate diazonium salt.[12]

Step 3: Deamination Reaction

  • Introduce the diazonium salt intermediate into a solution containing hypophosphorous acid and a copper catalyst.[12]

  • Allow the deamination reaction to proceed for 1-10 hours.[12]

  • After the reaction is complete, the crude product is subjected to aftertreatment, which typically involves extraction and distillation.[13]

  • Collect the fraction distilling at the appropriate temperature and pressure to obtain pure this compound.[13]

Visualized Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Deamination & Purification A 2,3,4-Trifluoroaniline (Starting Material) C Reaction at 0-30°C A->C B Bromine (Br₂) in Water B->C D 2,3,4-Trifluoro-6-bromoaniline C->D Separation F Reaction at 0-20°C D->F E Sodium Nitrite (NaNO₂) in Sulfuric Acid (H₂SO₄) E->F G Intermediate Diazonium Salt F->G I Deamination Reaction G->I H Hypophosphorous Acid (H₃PO₂) + Copper Catalyst H->I J Crude Product I->J K Purification (Distillation) J->K L This compound (Final Product) K->L

Caption: Synthetic pathway for this compound.

References

physical and chemical properties of 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-3,4,5-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of this compound (CAS No. 138526-69-9), a key intermediate in various advanced chemical syntheses. Its unique trifluorinated structure makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and high-performance materials.[1][2]

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4] Its key physical and chemical identifiers and properties are summarized below.

Identifiers and Structure
IdentifierValue
IUPAC Name This compound[5]
Synonyms 5-Bromo-1,2,3-trifluorobenzene, 3,4,5-Trifluorobromobenzene[4][5]
CAS Number 138526-69-9[5][6]
Molecular Formula C₆H₂BrF₃[5][6]
Molecular Weight 210.98 g/mol [2][5]
InChIKey HKJCELUUIFFSIN-UHFFFAOYSA-N[5]
SMILES Fc1cc(Br)cc(F)c1F
Quantitative Physical Properties

The following table outlines the key physical properties of the compound.

PropertyValueSource(s)
Physical State Liquid[3]
Appearance Colorless to light yellow, clear liquid[2][4][6]
Density 1.767 g/mL at 25 °C[6]
Boiling Point 47-49 °C at 60 mmHg 43 °C at 15 mmHg[2][6]
Melting Point < -20 °C[4][6]
Flash Point 45 °C (113 °F) - closed cup[3]
Refractive Index n20/D 1.482[6]
Water Solubility Insoluble[4][6]

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate whose reactivity is dominated by the carbon-bromine bond and influenced by the strong electron-withdrawing effects of the three fluorine atoms on the aromatic ring.[1] This unique electronic structure makes it an ideal precursor for introducing the 3,4,5-trifluorophenyl moiety into complex molecules.[1]

Key applications include:

  • Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of biologically active molecules, where the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[2]

  • Agrochemicals: The trifluorophenyl group is incorporated into novel pesticides and herbicides to improve their efficacy and selectivity.[1]

  • Material Science: It is a precursor for developing high-performance polymers, liquid crystals, and electronic materials that benefit from the enhanced thermal stability and chemical resistance conferred by fluorination.[1][2]

The primary reactions involving this compound are palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Classes start This compound grignard Grignard Formation start->grignard  Mg, THF suzuki Suzuki Coupling start->suzuki  Ar-B(OH)₂, Pd Catalyst,  Base grignard_prod 3,4,5-Trifluorophenyl Grignard Reagent grignard->grignard_prod suzuki_prod Substituted Biaryl Compounds suzuki->suzuki_prod

Caption: Key synthetic pathways of this compound.

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for common reactions utilizing this compound. Researchers should adapt these protocols based on specific substrate scope and laboratory conditions.

Protocol: Grignard Reagent Formation

This protocol describes the formation of the 3,4,5-trifluorophenylmagnesium bromide Grignard reagent, a potent nucleophile for forming new carbon-carbon bonds.[7][8][9]

Objective: To prepare 3,4,5-trifluorophenylmagnesium bromide from this compound.

Materials:

  • Magnesium (Mg) turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂) crystal (as initiator)

  • Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. The flask should be gently warmed under the inert atmosphere until violet iodine vapors are observed; this helps to activate the magnesium surface.[8]

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction: Add a small portion (approx. 10%) of the bromide solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling or an exotherm is observed.

  • Addition: Once the reaction has started, slowly add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cooling with a water bath may be necessary.

  • Completion: After the addition is complete, the mixture is typically stirred and heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, ready for use in subsequent steps.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a biaryl compound.[10][11][12]

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Reaction vessel (e.g., Schlenk flask), condenser, and nitrogen/argon inlet

Methodology:

  • Vessel Charging: To the reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Inerting: Seal the vessel and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Sparge the resulting mixture with argon for another 10 minutes. Finally, add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.[13]

Spectroscopic Data

Characterization of this compound and its reaction products is typically performed using standard spectroscopic methods. Reference spectra are available in public databases.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity of the compound.[14][15]

  • Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the identity and purity.[5]

  • Infrared (IR) Spectroscopy: FTIR spectra provide information about the functional groups and the characteristic C-F and C-Br stretching vibrations.[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

GHS Hazard Statements: [5]

  • H226: Flammable liquid and vapor.[5]

  • H315: Causes skin irritation.[5]

  • H318: Causes serious eye damage.[5]

  • H351: Suspected of causing cancer.[5]

  • H411: Toxic to aquatic life with long lasting effects.[5]

Precautionary Measures:

  • Engineering Controls: Handle only in a chemical fume hood. Use explosion-proof equipment and take measures to prevent static discharge.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and flame-retardant lab coats.[6]

  • Handling: Keep away from heat, sparks, and open flames.[3] Avoid contact with skin and eyes. Do not breathe vapor or mist.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with licensed collector's sorting instructions and official regulations.[3] Avoid release to the environment.[6]

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,4,5-trifluorobenzene from 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-bromo-3,4,5-trifluorobenzene, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis is based on the well-established Sandmeyer reaction, a reliable method for the conversion of aromatic amines to aryl halides.

Introduction

This compound is a key building block in organic synthesis, prized for its unique electronic properties conferred by the trifluorinated ring system. This substitution pattern makes it an important precursor for the introduction of the 3,4,5-trifluorophenyl moiety into complex molecules. The Sandmeyer reaction provides a robust and efficient route to this compound from the readily available 3,4,5-trifluoroaniline. The reaction proceeds via a two-step, one-pot process: the diazotization of the aniline followed by the copper(I) bromide-mediated displacement of the diazonium group.

Reaction Pathway: The Sandmeyer Reaction

The overall transformation involves the conversion of the amino group of 3,4,5-trifluoroaniline into a diazonium salt, which is then substituted by a bromide ion from a copper(I) bromide reagent.

Step 1: Diazotization

3,4,5-Trifluoroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Sandmeyer Bromination

The freshly prepared diazonium salt is then added to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from the copper(II) species formed, yielding the desired this compound and regenerating the copper(I) catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,4,5-trifluoroaniline.

ParameterValueNotes
Reactants
3,4,5-Trifluoroaniline1.0 eqStarting material
Hydrobromic Acid (48%)4.0 - 5.0 eqAcid catalyst and bromide source for diazotization
Sodium Nitrite1.1 - 1.2 eqFor the in situ generation of nitrous acid
Copper(I) Bromide1.1 - 1.2 eqCatalyst for the Sandmeyer reaction
Reaction Conditions
Diazotization Temperature0 - 5 °CCritical for the stability of the diazonium salt
Sandmeyer Reaction Temp.60 - 70 °CTo facilitate the decomposition of the diazonium salt and product formation
Reaction Time2 - 4 hoursTotal reaction time, including addition and heating
Yield and Purity
Expected Yield75 - 85%Based on analogous Sandmeyer reactions of substituted anilines
Purity (post-purification)>98%Achievable via distillation or column chromatography

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials:

  • 3,4,5-Trifluoroaniline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

Step 1: Preparation of the Diazonium Salt Solution

  • In the three-necked round-bottom flask, combine 3,4,5-trifluoroaniline (1.0 eq) and 48% hydrobromic acid (4.0 eq).

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the aniline-acid mixture via the dropping funnel, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

  • In a separate beaker, dissolve copper(I) bromide (1.1 eq) in 48% hydrobromic acid (1.0 eq).

  • Gently warm the copper(I) bromide solution to approximately 50 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, heat the reaction mixture to 60-70 °C for 1-2 hours, or until the gas evolution ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a 10g scale reaction).

  • Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to yield pure this compound as a colorless liquid.

Visual Representations

Diagram 1: Signaling Pathway of the Sandmeyer Reaction

Sandmeyer_Pathway Sandmeyer Reaction Pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Bromination Aniline 3,4,5-Trifluoroaniline Diazonium 3,4,5-Trifluorobenzenediazonium Bromide Aniline->Diazonium NaNO2, HBr 0-5 °C Product This compound Diazonium->Product Heat (60-70 °C) -N2 CuBr CuBr CuBr->Diazonium Experimental_Workflow Experimental Synthesis Workflow Start Start: Reagents Diazotization Diazotization (0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (60-70 °C) Diazotization->Sandmeyer Workup Aqueous Work-up & Extraction Sandmeyer->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

An In-depth Technical Guide to the Structural Analysis and Conformation of 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Bromo-3,4,5-trifluorobenzene (CAS No: 138526-69-9) is a halogenated aromatic compound with significant applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of both bromine and fluorine atoms on the benzene ring imparts unique reactivity and physicochemical properties, making a thorough understanding of its three-dimensional structure and conformational behavior crucial for its effective utilization in molecular design and synthesis. This guide details the analytical approaches to elucidate the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₂BrF₃[2]
Molecular Weight 210.98 g/mol [2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 43 °C at 15 mmHg[1]
Density 1.78 g/mL[1]
Refractive Index (n20/D) 1.48[1]
Flash Point 43 °C[1]

Structural Analysis

The definitive determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles, is typically achieved through single-crystal X-ray diffraction. However, a comprehensive search of publicly available crystallographic databases did not yield an experimental crystal structure for this compound.

In the absence of experimental crystallographic data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful and reliable alternative for obtaining accurate geometric parameters.[3][4] The workflow for such a computational structural analysis is depicted below.

cluster_0 Computational Structural Analysis Workflow mol_build Build Initial 3D Structure geom_opt Geometry Optimization (DFT) mol_build->geom_opt e.g., B3LYP/6-311G(d,p) freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy state conf_analysis Conformational Analysis (if applicable) geom_opt->conf_analysis Scan potential energy surface struct_analysis Structural Parameter Extraction freq_calc->struct_analysis Extract bond lengths, angles, dihedrals

Caption: Workflow for computational structural analysis of this compound.

Molecular Geometry

Based on DFT calculations of similarly substituted benzene derivatives, the optimized geometry of this compound is expected to be planar.[3][4] The introduction of electronegative fluorine atoms and a larger bromine atom will likely induce minor distortions in the benzene ring from a perfect hexagonal geometry. The predicted bond lengths, bond angles, and dihedral angles are presented in Tables 2, 3, and 4, respectively. This data is illustrative and based on computational models of similar compounds.

Table 2: Predicted Bond Lengths

BondPredicted Length (Å)
C-Br1.90
C-F1.35
C-C (aromatic)1.39 - 1.40
C-H1.08

Table 3: Predicted Bond Angles

AnglePredicted Angle (°)
C-C-C (aromatic)118 - 122
C-C-Br120
C-C-F120
C-C-H120

Table 4: Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)
F-C-C-C0 / 180
Br-C-C-C0 / 180
H-C-C-C0 / 180
Conformation

Due to the planar nature of the benzene ring and the free rotation around the C-Br and C-F bonds (which are in the plane of the ring), this compound is not expected to exhibit distinct stable conformers (rotamers). The molecule is conformationally rigid, and its structure can be well-described by a single, low-energy state.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of this compound. Public databases indicate the availability of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra for this compound.[2]

cluster_1 Spectroscopic Analysis Workflow sample This compound (liquid) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent aromatic protons. The multiplicity of this signal will be a complex multiplet due to coupling with the three fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Due to symmetry, four distinct signals are expected: one for the carbon attached to bromine, one for the two carbons attached to fluorine at positions 3 and 5, one for the carbon attached to fluorine at position 4, and one for the two carbons attached to hydrogen.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. Two signals are expected for the two different fluorine environments (positions 3/5 and position 4), with coupling between them.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include C-H stretching, C-C aromatic ring stretching, C-F stretching, and C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy of a Liquid Sample
  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5][6]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[6] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[5][7]

    • Cap the NMR tube securely.[5]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.[5]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

    • Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).[5]

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy of a Neat Liquid
  • Sample Preparation (Neat Liquid/Thin Film Method):

    • Obtain two clean, dry salt plates (e.g., NaCl or KBr).[8]

    • Place a single drop of this compound onto the surface of one salt plate.[8][9]

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates.[8][9]

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[8]

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[10]

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Conclusion

This technical guide has provided a detailed framework for the structural and conformational analysis of this compound. While experimental data on its precise solid-state structure is lacking, computational methods offer a reliable pathway to determine its geometric parameters. The combination of computational modeling and comprehensive spectroscopic analysis, following the detailed protocols provided, enables a thorough characterization of this important synthetic building block. The data and workflows presented herein are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile molecule.

References

Spectroscopic Characterization of 1-Bromo-3,4,5-trifluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Bromo-3,4,5-trifluorobenzene. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this important fluorinated building block used in pharmaceutical and agrochemical research. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search resultsAromatic H

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsC-Br
Data not explicitly found in search resultsC-F
Data not explicitly found in search resultsC-H
Data not explicitly found in search resultsC-F
Data not explicitly found in search resultsC-F
Data not explicitly found in search resultsC-H

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsF-3, F-5
Data not explicitly found in search resultsF-4

Note: While search results confirm the existence of NMR data for this compound, specific chemical shifts and coupling constants were not explicitly detailed in the initial findings. The expected spectra would show signals corresponding to the aromatic protons and distinct signals for the fluorine and carbon atoms, with multiplicities arising from spin-spin coupling.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
Specific peak list not explicitly found in search resultsC-H stretching (aromatic)
C=C stretching (aromatic)
C-F stretching
C-Br stretching

Note: The IR spectrum for this compound is available, but a detailed peak list was not found in the initial search. The spectrum would be characterized by absorption bands typical for a substituted aromatic ring, including C-H and C=C stretching, as well as strong absorptions corresponding to the C-F and C-Br bonds.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
212High[M+2]⁺ (presence of ⁸¹Br isotope)
210High[M]⁺ (presence of ⁷⁹Br isotope)
131Medium[M - Br]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).

  • The solution is transferred to a standard 5 mm NMR tube.

  • An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Technique: Standard one-dimensional proton NMR spectroscopy.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 seconds

    • Pulse angle: 30-45°

    • Spectral width: Appropriate for the aromatic region (e.g., 0-10 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer.

  • Technique: Proton-decoupled ¹³C NMR spectroscopy.

  • Parameters:

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Pulse angle: 30-45°.

    • Spectral width: Appropriate for aromatic and halogenated carbons (e.g., 0-200 ppm).

¹⁹F NMR Spectroscopy:

  • Instrument: An NMR spectrometer equipped with a fluorine probe.

  • Technique: Standard one-dimensional fluorine NMR spectroscopy, often with proton decoupling.

  • Parameters:

    • Number of scans: 128-512.

    • Relaxation delay: 1-5 seconds.

    • Pulse angle: 30-45°.

    • Spectral width: A wide spectral width is often necessary for fluorinated compounds.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[1]

  • Technique: The spectrum of the neat liquid sample is recorded.[1]

  • Procedure:

    • A small drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • The plates are mounted in the spectrometer's sample holder.

    • A background spectrum of the clean plates is recorded first.

    • The sample spectrum is then recorded and the background is automatically subtracted.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Technique: Electron Ionization (EI) is a common method for this type of analysis.

  • Procedure:

    • A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

    • A small volume (e.g., 1 µL) of the solution is injected into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column) where separation occurs based on boiling point and polarity.

    • The separated compound elutes from the column and enters the mass spectrometer.

    • In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Logical Workflow for Spectroscopic Analysis start Start: Compound Synthesis /Purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep ir IR Spectroscopy (Neat Liquid) start->ir Functional Groups ms Mass Spectrometry (GC-MS) start->ms Molecular Weight & Fragmentation nmr NMR Spectroscopy sample_prep->nmr h_nmr ¹H NMR nmr->h_nmr Proton Environment c_nmr ¹³C NMR nmr->c_nmr Carbon Skeleton f_nmr ¹⁹F NMR nmr->f_nmr Fluorine Environment data_analysis Data Analysis and Structure Elucidation h_nmr->data_analysis c_nmr->data_analysis f_nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report and Data Archiving data_analysis->report

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

commercial availability and suppliers of 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

1-Bromo-3,4,5-trifluorobenzene: A Technical Guide for Researchers

Introduction: this compound (CAS No. 138526-69-9) is a versatile fluorinated aromatic compound that serves as a critical intermediate in various fields of chemical synthesis.[1] Its unique trifluorinated structure imparts specific reactivity and stability, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The presence of three fluorine atoms significantly influences the electronic properties of the benzene ring, enabling chemists to achieve regioselective functionalization.[2] This guide provides an in-depth overview of its commercial availability, physicochemical properties, key applications, and relevant experimental protocols for research and development professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 138526-69-9[1][3]
Molecular Formula C₆H₂BrF₃[1][3][4]
Molecular Weight 210.98 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1][5]
Density 1.767 - 1.78 g/mL at 25 °C[1][3][5]
Boiling Point 43 °C at 15 mmHg; 47-49 °C at 60 mmHg[1][3]
Melting Point < -20 °C[3]
Flash Point 45 °C (113 °F) - closed cup[3][5]
Refractive Index (n20/D) 1.48 - 1.482[1][3]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 2 - 8 °C or 10 - 25 °C, keep container closed[1][6]

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically offered at 98% or higher.

SupplierProduct Number (Example)PurityNotes
TCI America / TCI B1765>98.0% (GC)Available in various quantities (e.g., 25g).[7]
Chem-Impex 02436≥ 98% (GC)Provides detailed physicochemical properties.[1]
Sigma-Aldrich (Merck) --Listed in PubChem supplier directory.[4]
Biosynth FB64568-For pharmaceutical testing and research.[6]
Echemi -98% - 99%Platform listing multiple Chinese suppliers.[8]
NINGBO INNO PHARMCHEM -High PuritySupplier specializing in pharmaceutical intermediates.[2]
Aarti Industries --Manufacturer providing a GPS Safety Summary.[5]

Applications in Research and Development

This compound is a key building block due to the unique properties conferred by its halogen substituents.

  • Pharmaceutical Synthesis : It is widely used as an intermediate in the synthesis of biologically active molecules and active pharmaceutical ingredients (APIs).[1][9] The trifluorobenzene moiety can enhance drug efficacy, bioavailability, and metabolic stability.[1][10] The carbon-bromine bond allows for various functionalizations through reactions like the Suzuki coupling to create complex molecules.[2][9]

  • Agrochemicals : In the agrochemical industry, incorporating fluorinated groups can lead to the development of pesticides and herbicides with improved efficacy and selectivity.[2]

  • Material Science : this compound is a precursor for high-performance materials.[2] Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance, making them valuable for creating specialized polymers, coatings, and liquid crystals.[1][2][5]

  • Organic Synthesis : It serves as a platform for introducing a trifluorophenyl group into molecular structures.[2] It is frequently used in nucleophilic aromatic substitutions and other critical bond-forming reactions.[2]

applications A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Material Science A->D E Organic Synthesis A->E B1 API Synthesis B->B1 B2 Metabolic Stability Enhancement B->B2 C1 Pesticides C->C1 C2 Herbicides C->C2 D1 High-Performance Polymers D->D1 D2 Liquid Crystals D->D2 E1 Suzuki Coupling Reactions E->E1 E2 Nucleophilic Aromatic Substitution E->E2 synthesis_workflow A 2,3,4-Trifluoroaniline (Starting Material) S1 Step 1: Bromination A->S1  + Bromine (Br₂) in Solvent (H₂O) B 2,3,4-Trifluoro-6-bromoaniline (Intermediate) S2 Step 2: Diazotization B->S2  + NaNO₂ + H₂SO₄ C Diazonium Salt (Intermediate) S3 Step 3: Deamination (Sandmeyer-type reaction) C->S3  + Hypophosphorous Acid + Copper Catalyst D This compound (Final Product) S1->B  + Bromine (Br₂) in Solvent (H₂O) S2->C  + NaNO₂ + H₂SO₄ S3->D  + Hypophosphorous Acid + Copper Catalyst

References

An In-depth Technical Guide on the Safety and Handling of 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-3,4,5-trifluorobenzene (CAS No. 138526-69-9), a versatile fluorinated aromatic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Adherence to strict safety protocols is crucial when working with this chemical due to its hazardous properties.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₆H₂BrF₃[1][2][3][4]
Molecular Weight 210.98 g/mol [1][3][4]
Appearance Colorless to light yellow, clear liquid[1][2][3]
Boiling Point 47-49 °C at 60-80 hPa[2][3]
Melting Point < -20 °C[3]
Density 1.767 - 1.78 g/mL at 25 °C[1][2][3]
Flash Point 45 °C / 113 °F (closed cup)[2][3]
Vapor Pressure 1.6 mmHg at 25 °C[3]
Water Solubility Insoluble[3]
Refractive Index n20/D 1.48 - 1.482[1][3]
Storage Temperature Room Temperature / 2 - 8 °C[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in risk mitigation.

Hazard ClassGHS ClassificationHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage[2][4]
Carcinogenicity Category 2H351: Suspected of causing cancer[2][4]
Hazardous to the Aquatic Environment, Long-Term Hazard Category 2H411: Toxic to aquatic life with long lasting effects[4]

Signal Word: Danger[4]

Primary Routes of Exposure: The most likely route of human exposure for workers is through the skin.[2] Ingestion is not an anticipated route in industrial settings.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is required for all operations that may generate vapors.

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[2] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] "No Smoking" policies must be strictly enforced in handling areas.[2]

  • Static Discharge: Take precautionary measures against static discharge.[2] Use grounding and bonding for containers and receiving equipment.[2] Employ only non-sparking tools.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact.

Protection TypeRequired EquipmentSpecification
Eye/Face Protection Chemical splash goggles or a face shield.Must provide a seal against splashes. Safety glasses are not sufficient.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton).[5] Lab coat or flame-retardant antistatic protective clothing.Impervious suits, gloves, and boots must be worn to prevent any contact with the product.[2]
Respiratory Protection Not required for normal use in a fume hood. For high concentrations or prolonged activity, a self-contained breathing apparatus (SCBA) is necessary.[2]Respirator selection depends on the level of airborne contaminant.
Handling and Storage Procedures
  • Handling:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]

    • Avoid all personal contact, including inhalation of vapors.

    • Wear the appropriate PPE as detailed in section 3.2.

    • Ground and bond containers during transfers to prevent static electricity buildup.[5]

    • Keep the container tightly closed when not in use.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[5]

    • Keep the container tightly closed.

    • Store away from heat, sparks, and open flames.[2]

    • Store in a designated flammables area.[5]

    • Incompatible materials include strong oxidizing agents.[5]

Emergency and First-Aid Protocols

Immediate and appropriate response is critical in the event of an emergency.

SituationAction
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. Immediately call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing.[2] Rinse skin with water/shower.[2] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] Get medical advice/attention if you feel unwell.[2]
Ingestion Rinse mouth out with water.[2] Do NOT induce vomiting.[2] Call a poison center or a doctor if you feel unwell.[2]
Spill Remove all ignition sources. Evacuate unnecessary personnel.[6] Use non-sparking tools and explosion-proof equipment.[5] Absorb the spill with inert, non-combustible material like sand, earth, or vermiculite.[5] Collect the spillage into a closed, labeled container for disposal. Prevent entry into sewers and public waters.[2]
Fire Use water spray, dry powder, foam, or carbon dioxide as extinguishing media.[2] Fight the fire from a safe distance and a protected location.[2] Wear a self-contained breathing apparatus and full protective clothing.[2] Cool fire-exposed containers with water spray.

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Treatment: Disposal must be in accordance with local, state, and federal regulations.[2][5]

  • Container Management: Do not empty into drains or the environment.[5]

  • Professional Service: Contact a licensed professional waste disposal service to dispose of this material.[5] Dispose of contents/container at an approved waste disposal plant.

Logical Workflow and Pathway Diagrams

Visual aids can clarify complex procedures and relationships, enhancing safety and comprehension.

SafeHandlingWorkflow Safe Handling Workflow for this compound Acquisition Acquisition & Inventory RiskAssessment Review SDS & Conduct Risk Assessment Acquisition->RiskAssessment EngineeringControls Prepare Engineering Controls (Fume Hood, Safety Shower) RiskAssessment->EngineeringControls PPE Don Personal Protective Equipment (PPE) EngineeringControls->PPE Handling Chemical Handling (Transfer, Reaction) PPE->Handling Storage Short/Long-Term Storage (Cool, Ventilated, Flammables Area) Handling->Storage Store Unused Waste Waste Accumulation (Labeled, Closed Container) Handling->Waste Generate Waste Emergency Emergency Response (Spill, Fire, Exposure) Handling->Emergency If Incident Occurs Storage->Handling Retrieve for Use Storage->Emergency If Incident Occurs Disposal Hazardous Waste Disposal (Licensed Professional) Waste->Disposal Waste->Emergency If Incident Occurs

Caption: Workflow for safe handling of this compound.

References

Navigating the Solution: A Technical Guide to the Solubility of 1-Bromo-3,4,5-trifluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility characteristics of 1-Bromo-3,4,5-trifluorobenzene. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides a detailed framework for understanding its expected solubility profile. Furthermore, it outlines a standardized experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction to this compound

This compound (CAS No. 138526-69-9) is a halogenated aromatic compound with a molecular formula of C₆H₂BrF₃. Its structure, featuring a benzene ring substituted with one bromine and three fluorine atoms, imparts a unique combination of properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Based on the well-established principle of "like dissolves like," this compound, a relatively non-polar molecule, is anticipated to be readily soluble in a variety of common organic solvents and insoluble in water. The presence of the halogen atoms introduces some polarity, but the overall hydrophobic nature of the benzene ring is the dominant factor governing its solubility.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for handling the compound safely and for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₆H₂BrF₃[1][2][3][4]
Molecular Weight 210.98 g/mol [1][2][3][4]
Appearance Colorless to yellowish liquid[2][3]
Density 1.767 g/mL at 25 °C[1][2]
Boiling Point 47-49 °C at 60 mm Hg[1][2]
Melting Point < -20 °C[1][3]
Flash Point 113 °F (45 °C)[1][2]
Water Solubility Insoluble[1][2][3]
Refractive Index n20/D 1.482[1][2]

Expected Solubility in Common Organic Solvents

While quantitative data is scarce, a qualitative assessment of the solubility of this compound in various organic solvents can be inferred from its chemical structure and the properties of the solvents. The following table provides an expected solubility profile. Researchers should verify these expectations through experimental determination for their specific needs.

SolventSolvent TypeExpected SolubilityRationale
HexaneNon-polar AproticSolubleThe non-polar nature of hexane will effectively solvate the non-polar benzene ring of the solute.
TolueneNon-polar AproticSolubleThe aromatic nature of toluene will facilitate favorable π-π stacking interactions with the benzene ring of the solute.
DichloromethanePolar AproticSolubleThe moderate polarity of dichloromethane should be sufficient to dissolve the solute.
ChloroformPolar AproticSolubleSimilar to dichloromethane, chloroform is a good solvent for many organic compounds.
Ethyl AcetatePolar AproticSolubleThe ester functionality provides some polarity, making it a versatile solvent.
AcetonePolar AproticSolubleA common polar aprotic solvent capable of dissolving a wide range of organic compounds.
EthanolPolar ProticSparingly Soluble to SolubleThe polarity of ethanol may lead to slightly lower solubility compared to non-polar solvents, but some dissolution is expected.
MethanolPolar ProticSparingly SolubleAs a more polar protic solvent than ethanol, methanol is expected to be a poorer solvent for the non-polar solute.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide array of organic molecules.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that is expected to readily dissolve the solute.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted shake-flask method, which is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or UV-Vis Spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound add_to_vial Combine in sealed vial prep_solute->add_to_vial prep_solvent Measure precise volume of solvent prep_solvent->add_to_vial agitate Agitate at constant temperature (e.g., 24-72h) add_to_vial->agitate settle Allow undissolved solute to settle agitate->settle centrifuge Centrifuge to pellet solids settle->centrifuge sample Withdraw aliquot of supernatant centrifuge->sample filter Filter through syringe filter sample->filter dilute Dilute sample if necessary filter->dilute quantify Quantify concentration (e.g., GC, HPLC) dilute->quantify result Solubility Data (g/L or mol/L) quantify->result Calculate Solubility

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solute is crucial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess undissolved solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial to remove any remaining microscopic particles.

    • Accurately weigh the filtered aliquot.

    • If necessary, dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as GC-FID or HPLC-UV.

  • Data Calculation:

    • From the measured concentration and the dilution factor, calculate the solubility of this compound in the organic solvent. Express the results in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Logical Relationship for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the logical relationship for predicting the solubility of this compound.

Caption: Logical relationship for predicting the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the provided information on its expected solubility profile and the detailed experimental protocol for its determination will empower researchers to effectively utilize this versatile compound in their work. The principles of "like dissolves like" remain the cornerstone for predicting its behavior in various solvent systems. For precise applications, especially in drug development and formulation, empirical determination of solubility is strongly recommended.

References

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,4,5-trifluorobenzene is a versatile fluorinated aromatic compound with significant applications in pharmaceutical and agrochemical synthesis, as well as materials science.[1][2] Its unique electronic properties, stemming from the presence of three electron-withdrawing fluorine atoms on the benzene ring, render the carbon-bromine (C-Br) bond susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key reactions, experimental protocols, and quantitative data. The strategic placement of the fluorine atoms significantly influences the electron density of the aromatic ring, making this compound a valuable building block for introducing the 3,4,5-trifluorophenyl moiety into complex molecules.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 138526-69-9[3]
Molecular Formula C₆H₂BrF₃[3]
Molecular Weight 210.98 g/mol [3]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 48 °C[4]
Density 1.767 g/cm³[4]
Flash Point 45 °C[4]

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Key spectral features are summarized below.

SpectroscopyDataReference
¹H NMR Available[3]
¹³C NMR Available[3]
¹⁹F NMR Available
Mass Spectrometry (GC-MS) Available[3]
Infrared (IR) Spectroscopy Available[3]
Raman Spectroscopy Available[3]

Reactivity of the C-Br Bond

The C-Br bond in this compound is the primary site of reactivity, enabling a range of important synthetic transformations. The electron-withdrawing nature of the three fluorine atoms makes the aromatic ring electron-deficient, which in turn activates the C-Br bond towards various reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is a general representation and may require optimization for this compound.

  • Materials:

    • Aryl bromide (e.g., this compound) (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

    • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Procedure:

    • To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent.

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Relationship for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Aryl_Bromide This compound Catalyst Pd(0) Catalyst Aryl_Bromide->Catalyst Oxidative Addition Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Catalyst Transmetalation Product 3,4,5-Trifluoro-biphenyl (Ar-Ar') Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8]

Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Halides

This is a general procedure and would require optimization for this compound.

  • Materials:

    • Aryl halide (e.g., this compound) (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

    • Copper(I) iodide (CuI) (1-10 mol%)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

    • Add the solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

    • Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride, water, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[9]

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start Reagents Combine Aryl Halide, Pd Catalyst, CuI, Base, and Solvent Start->Reagents Add_Alkyne Add Terminal Alkyne Reagents->Add_Alkyne React Stir at RT or Heat Add_Alkyne->React Monitor Monitor by TLC/GC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[10][11] This reaction is catalyzed by a palladium complex with a suitable phosphine ligand in the presence of a base. The synthesis of various quinoline derivatives has been achieved with yields ranging from 60-88% using this method.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This general protocol for electron-deficient aryl bromides can be adapted for this compound.[13]

  • Materials:

    • Aryl bromide (e.g., this compound) (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, palladium precatalyst, ligand, and base in a reaction vessel.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture with stirring at a temperature typically between 80-110 °C.

    • Monitor the reaction for completion using TLC or GC-MS.

    • After cooling, dilute the reaction with an organic solvent, filter through a pad of celite, and concentrate.

    • Purify the residue by column chromatography.

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Amido Palladium Amido Complex OxAdd->Amido Amine, Base Amido->Pd0 Reductive Elimination Product N-Aryl Amine Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Grignard Reagent Formation

The C-Br bond in this compound can be converted to a Grignard reagent, a powerful carbon nucleophile, by reaction with magnesium metal.[14][15] This organometallic intermediate can then be reacted with a variety of electrophiles to form new carbon-carbon bonds. A patent describes the in-situ preparation of the Grignard reagent from 3,4,5-trifluorobromobenzene with magnesium and iodine, followed by reaction with a ketone.[16] Another patent details the conversion of 1-bromo-2,4,5-trifluorobenzene to its Grignard reagent.[17]

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

This is a general procedure that must be performed under strictly anhydrous conditions.[14]

  • Materials:

    • This compound (1.0 equiv)

    • Magnesium turnings (1.1 equiv)

    • Anhydrous diethyl ether or THF

    • Iodine crystal (as an initiator)

    • Electrophile (e.g., aldehyde, ketone, CO₂)

  • Procedure:

    • Grignard Reagent Formation:

      • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere with a crystal of iodine.

      • Add a small portion of a solution of this compound in anhydrous ether/THF to initiate the reaction.

      • Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, stir the mixture at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.

    • Reaction with Electrophile:

      • Cool the Grignard reagent solution in an ice bath.

      • Add a solution of the electrophile in anhydrous ether/THF dropwise.

      • Stir the reaction mixture at room temperature until the reaction is complete.

    • Work-up:

      • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.

      • Remove the solvent and purify the product as necessary.

Grignard Reaction Workflow

Grignard_Workflow Start Start Mg_Activation Activate Mg Turnings Start->Mg_Activation Grignard_Formation Form Grignard Reagent (Ar-MgBr) Mg_Activation->Grignard_Formation Add Ar-Br Add_Electrophile React with Electrophile (e.g., R₂C=O) Grignard_Formation->Add_Electrophile Quench Aqueous Workup (NH₄Cl) Add_Electrophile->Quench Extract_Purify Extraction and Purification Quench->Extract_Purify Product Final Product Extract_Purify->Product

Caption: General workflow for the formation and reaction of a Grignard reagent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide leaving group.[1][18] The presence of the three fluorine atoms strongly activates the ring towards this type of reaction.[19]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general guideline and specific conditions will depend on the nucleophile.[18]

  • Materials:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., sodium methoxide, amine) (1.1-2.0 equiv)

    • Solvent (e.g., DMF, DMSO, THF)

    • Base (if the nucleophile is not already basic)

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the nucleophile (and base, if necessary).

    • Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by chromatography or recrystallization.

SNAr Mechanism Pathway

SNAr_Mechanism Reactants Ar-Br + Nu⁻ Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Addition Product Ar-Nu + Br⁻ Meisenheimer->Product Elimination

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Conclusion

The C-Br bond in this compound exhibits a rich and versatile reactivity, making it a valuable synthon in modern organic chemistry. Its participation in a wide array of transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and nucleophilic aromatic substitutions, allows for the efficient construction of complex molecules containing the 3,4,5-trifluorophenyl moiety. This guide provides a foundational understanding of its reactivity and serves as a starting point for the development of novel synthetic methodologies in drug discovery and materials science. Further exploration of specific reaction conditions and the development of more sustainable protocols will continue to expand the utility of this important building block.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-3,4,5-trifluorobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in drug discovery.[3] 1-Bromo-3,4,5-trifluorobenzene is a key building block for the synthesis of polyfluorinated biaryl compounds, which are of significant interest for their unique electronic and biological properties. These application notes provide a detailed protocol and relevant data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle

The Suzuki-Miyaura reaction involves a catalytic cycle initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with an organoboron species (such as a boronic acid or its ester) in the presence of a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[4] The electron-withdrawing nature of the three fluorine atoms in this compound is expected to facilitate the initial oxidative addition step of the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Couplings of Fluorinated Aryl Bromides

While specific data for this compound is not extensively documented in readily available literature, the following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally related fluorinated aryl bromides. This data serves as a valuable guide for optimizing the reaction of the target substrate.

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃ (2.0)DMF/H₂O (95:5)11048~98%
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃ (2.0)DMF/H₂O (95:5)11048~95%
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃ (2.0)DMF/H₂O (95:5)11048~97%
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterPd precatalyst with Xantphos ligand (2.1)K₃PO₄ (2.0)Dioxane11010~35%
2-Bromo-4-fluoroaniline4,4,5,5-Tetramethyl-1,3,2-dioxaborolane[Pd(dppf)Cl₂] (5.0)Et₃N (4.0)1,4-Dioxane12012High
3-Bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPd(OAc)₂ (3.0) / RuPhos (6.0)K₂CO₃ (3.0)Toluene/H₂O (10:1)8024up to 90%

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve the best results for a specific substrate combination.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system, 1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. In a separate vial, if necessary, pre-mix the palladium precursor and the phosphine ligand in a small amount of the degassed solvent. Add the catalyst or catalyst/ligand solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polyfluorinated biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination Prod Ar-Ar' Transmetal->Prod Prod->Pd0 Regenerated Catalyst

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Boronic Acid, and Base in Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) with Stirring add_solvent_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup purify Purify by Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable substrate for the synthesis of polyfluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided general protocol, based on established methodologies for related compounds, offers a solid starting point for researchers.[4][5] Careful optimization of reaction parameters is likely to afford the desired products in good to excellent yields, thereby enabling the exploration of this important chemical space for applications in drug discovery and materials science.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,4,5-trifluorobenzene is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The presence of three electron-withdrawing fluorine atoms on the benzene ring activates it towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a trifluorophenyl moiety into a wide array of molecules.[1] This protocol provides detailed methodologies for performing SNAr reactions with this compound using common classes of nucleophiles, including amines, thiols, and phenols.

The SNAr reaction with this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the fluoride ion, which acts as the leaving group. The reaction is regioselective, with substitution occurring at the fluorine positions.

Materials and Equipment

Reagents:

  • This compound (CAS: 138526-69-9)

  • Selected nucleophile (e.g., amine, thiol, phenol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))

  • Work-up reagents (e.g., deionized water, brine, organic solvents for extraction such as ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon gas line)

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Rotary evaporator

  • Column chromatography setup

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

The following is a general procedure that can be adapted for various nucleophiles. Specific conditions for different classes of nucleophiles are provided in the subsequent sections and summarized in the data tables.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents (Substrate, Nucleophile, Base, Solvent) setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware add_reagents Add Reagents to Flask setup_glassware->add_reagents heat_stir Heat and Stir (Monitor by TLC) add_reagents->heat_stir quench Quench Reaction heat_stir->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify G start Select Nucleophile is_amine Is Nucleophile an Amine? start->is_amine is_thiol_phenol Is Nucleophile a Thiol or Phenol? is_amine->is_thiol_phenol No use_weak_base Use a weak inorganic base (e.g., K₂CO₃) or a non-nucleophilic organic base (e.g., Et₃N, DIPEA) is_amine->use_weak_base Yes use_strong_base Use a strong base (e.g., NaH) for deprotonation or a weaker base (K₂CO₃) with heating is_thiol_phenol->use_strong_base Yes end Proceed with Reaction is_thiol_phenol->end No (Other Nucleophile) use_weak_base->end use_strong_base->end

References

Application Notes and Protocols: Synthesis of Fluorinated Polymers Using 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,4,5-trifluorobenzene is a versatile, fluorinated aromatic compound that serves as a critical building block in the synthesis of advanced materials.[1][2] Its trifluorinated phenyl moiety imparts unique properties to resulting molecules and polymers, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. In the realm of polymer chemistry, this compound is a key monomer for the creation of high-performance fluorinated polymers. These polymers are of significant interest for applications in electronics, aerospace, and pharmaceuticals, where materials with robust properties are essential.

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers utilizing this compound. The primary focus will be on transition-metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds and the construction of polymer backbones.[3][4]

Polymerization Methods

The synthesis of fluorinated polymers from this compound can be achieved through various polycondensation reactions. The choice of method often depends on the desired polymer structure, molecular weight, and the availability of co-monomers. Key polymerization techniques include:

  • Suzuki-Miyaura Coupling Polymerization: This palladium-catalyzed reaction between an organoboron reagent and an organohalide is a widely used method for the synthesis of poly(p-phenylene)s and other conjugated polymers.[3][4]

  • Yamamoto Coupling Polymerization: This nickel-catalyzed reaction involves the dehalogenative coupling of aryl halides and is particularly useful for the homopolymerization of monomers like this compound.[5]

  • Stille Coupling Polymerization: This reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide. It is known for its tolerance to a wide range of functional groups.

  • Grignard Metathesis (GRIM) Polymerization: This method involves the formation of a Grignard reagent from the aryl halide, followed by nickel-catalyzed polymerization.

Data Presentation: Properties of a Representative Fluorinated Polymer

While specific data for a homopolymer of this compound is not extensively available in the public domain, the following table presents hypothetical characterization data for Poly(3,4,5-trifluorophenylene), which would be the resulting polymer from the homopolymerization of this compound. This data is based on typical values for analogous fluorinated poly(p-phenylene)s.[6]

PropertyTypical ValueMethod of Analysis
Molecular Weight (Mw) 15,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Decomposition Temp. (Td) > 450 °C (in N₂)Thermogravimetric Analysis (TGA)
Glass Transition Temp. (Tg) 180 - 220 °CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in THF, CHCl₃, TolueneStandard solubility tests
Appearance Off-white to light brown powderVisual Inspection

Experimental Protocols

The following are detailed protocols for the synthesis of a fluorinated polymer using this compound via Yamamoto coupling polymerization. This method is suitable for the homopolymerization of the monomer.

Protocol 1: Synthesis of Poly(3,4,5-trifluorophenylene) via Yamamoto Coupling

This protocol describes the nickel-catalyzed homopolymerization of this compound.

Materials:

  • This compound (1.0 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 equiv)

  • 2,2'-Bipyridine (1.2 equiv)

  • 1,5-Cyclooctadiene (COD) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Acetone

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Soxhlet extraction apparatus

  • Standard glassware for filtration and purification

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add bis(1,5-cyclooctadiene)nickel(0) (1.2 equiv), 2,2'-bipyridine (1.2 equiv), and 1,5-cyclooctadiene (1.2 equiv). Add anhydrous toluene and stir the mixture at 60 °C for 30 minutes to form the active catalyst complex.

  • Monomer Addition: To the catalyst mixture, add a solution of this compound (1.0 equiv) in anhydrous DMF via a syringe.

  • Polymerization: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours under an inert atmosphere. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Polymer Precipitation and Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large excess of methanol containing a small amount of concentrated HCl to precipitate the polymer.

    • Filter the precipitated polymer and wash it thoroughly with methanol, then with hot water, and finally with acetone.

    • To further purify the polymer, perform a Soxhlet extraction with acetone for 24 hours to remove any remaining catalyst and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to obtain Poly(3,4,5-trifluorophenylene) as a solid powder.

Visualizations

Yamamoto Coupling Polymerization Workflow

The following diagram illustrates the general workflow for the Yamamoto coupling polymerization of this compound.

Yamamoto_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_purification Purification Ni_COD2 Ni(COD)₂ Catalyst Active Ni(0) Catalyst Ni_COD2->Catalyst Bipy 2,2'-Bipyridine Bipy->Catalyst COD COD COD->Catalyst Toluene Toluene Toluene->Catalyst Polymerization_Step Polymerization (80 °C, 24h) Catalyst->Polymerization_Step Catalyst Monomer This compound in DMF Monomer->Polymerization_Step Polymer_Solution Viscous Polymer Solution Polymerization_Step->Polymer_Solution Precipitation Precipitation in MeOH/HCl Polymer_Solution->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Drying Drying Soxhlet->Drying Final_Polymer Pure Poly(3,4,5-trifluorophenylene) Drying->Final_Polymer

Caption: Workflow for Yamamoto Coupling Polymerization.

Catalytic Cycle of Yamamoto Coupling

This diagram illustrates the key steps in the catalytic cycle of Yamamoto coupling for the polymerization of an aryl halide.

Yamamoto_Cycle Ni0 Ni(0)L₂ Ox_Add1 Oxidative Addition Ni0->Ox_Add1 Ar-Br Ni_Aryl_Br Ar-Ni(II)L₂-Br Ox_Add1->Ni_Aryl_Br Ox_Add2 Oxidative Addition Ni_Aryl_Br->Ox_Add2 Ar-Br Ni_Diaryl Ar-Ni(II)L₂-Ar Ox_Add2->Ni_Diaryl Red_Elim Reductive Elimination Ni_Diaryl->Red_Elim Red_Elim->Ni0 Regeneration Polymer Ar-Ar (Polymer Chain Growth) Red_Elim->Polymer

Caption: Catalytic Cycle of Yamamoto Coupling.

Conclusion

This compound is a valuable monomer for the synthesis of high-performance fluorinated polymers. The protocols and information provided in this document offer a starting point for researchers interested in developing novel materials with enhanced thermal and chemical stability. The choice of polymerization method and reaction conditions will ultimately determine the properties of the final polymer, and optimization of these parameters is crucial for achieving desired material characteristics. The unique electronic properties conferred by the trifluorophenyl repeating units make these polymers promising candidates for a variety of advanced applications.

References

The Pivotal Role of 1-Bromo-3,4,5-trifluorobenzene in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 25, 2025 – In the quest for next-generation display technologies and advanced materials, the strategic use of fluorinated precursors is paramount. Among these, 1-Bromo-3,4,5-trifluorobenzene has emerged as a critical building block for the synthesis of high-performance liquid crystals. Its unique trifluorinated structure imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific dielectric anisotropy, making it a molecule of significant interest to researchers in materials science and drug development.

The introduction of a 3,4,5-trifluorophenyl moiety into liquid crystal architectures allows for the fine-tuning of their physical properties. This is crucial for developing materials for various applications, including the vertically aligned (VA) liquid crystal display (LCD) technology, which requires liquid crystals with negative dielectric anisotropy. The presence of multiple fluorine atoms on the phenyl ring significantly influences the molecule's dipole moment and polarizability, directly impacting its behavior in an electric field.

This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals using this compound as a key precursor, targeting researchers, scientists, and professionals in drug development.

Application Notes

The primary application of this compound in liquid crystal synthesis is as a precursor to (3,4,5-trifluorophenyl)boronic acid. This boronic acid derivative is a versatile intermediate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for forming carbon-carbon bonds to construct the biphenyl or terphenyl core structures that are characteristic of many calamitic (rod-shaped) liquid crystals.

The trifluorophenyl group at the terminus of a liquid crystal molecule can significantly influence its mesomorphic (liquid crystalline) properties. Key advantages of incorporating this moiety include:

  • Tuning of Dielectric Anisotropy: The strong electronegativity of the fluorine atoms creates a significant dipole moment. The orientation of this dipole relative to the long molecular axis can be leveraged to design liquid crystals with either positive or negative dielectric anisotropy, a critical parameter for different LCD modes.

  • Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is exceptionally strong, leading to liquid crystals with improved stability against heat and chemical degradation, which is essential for the durability and longevity of display devices.

  • Modification of Mesophase Behavior: The presence and position of fluorine atoms can influence the type of liquid crystal phases (e.g., nematic, smectic) that form and the temperature ranges at which they are stable.

  • Reduced Viscosity: Fluorination can lead to weaker intermolecular interactions, resulting in liquid crystals with lower viscosity, which translates to faster switching times in displays.

Experimental Protocols

The synthesis of a liquid crystal containing the 3,4,5-trifluorophenyl group from this compound is a multi-step process. The following protocols provide a detailed methodology for the synthesis of a representative 4-alkyl-4'-(3,4,5-trifluorophenyl)biphenyl liquid crystal.

Protocol 1: Synthesis of (3,4,5-Trifluorophenyl)boronic acid

This protocol details the synthesis of the key boronic acid intermediate from this compound via a Grignard reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Argon gas

Procedure:

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet is charged with magnesium turnings. The apparatus is flame-dried under a stream of argon.

  • Anhydrous diethyl ether is added to cover the magnesium, followed by a crystal of iodine. The mixture is heated to reflux.

  • A solution of this compound in anhydrous diethyl ether is placed in the dropping funnel and a small amount is added to the refluxing mixture to initiate the Grignard reaction.

  • Once the reaction has started, the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 2 hours to ensure complete formation of the Grignard reagent, (3,4,5-trifluorophenyl)magnesium bromide.

  • In a separate flame-dried flask under argon, a solution of trimethyl borate in anhydrous THF is prepared and cooled to 0°C.

  • The prepared Grignard reagent solution is transferred to the trimethyl borate solution via a cannula.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield (3,4,5-trifluorophenyl)boronic acid as a white crystalline solid.

Protocol 2: Synthesis of 4-Pentyl-4'-(3,4,5-trifluorophenyl)biphenyl

This protocol describes the Suzuki-Miyaura cross-coupling reaction between (3,4,5-trifluorophenyl)boronic acid and a suitable brominated biphenyl precursor to form the final liquid crystal molecule.

Materials:

  • (3,4,5-Trifluorophenyl)boronic acid

  • 4-Bromo-4'-pentylbiphenyl

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous sodium carbonate solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, combine (3,4,5-trifluorophenyl)boronic acid (1.2 eq), 4-bromo-4'-pentylbiphenyl (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a solvent mixture of toluene and ethanol, followed by the 2 M aqueous sodium carbonate solution.

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine and dried over anhydrous sodium sulfate.[1]

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to yield the final liquid crystal, 4-pentyl-4'-(3,4,5-trifluorophenyl)biphenyl.[1]

Data Presentation

The physical properties of the synthesized liquid crystal are critical for its application. The following table summarizes the key quantitative data for a representative 4-alkyl-4'-(3,4,5-trifluorophenyl)biphenyl.

CompoundAlkyl Chain (R)Melting Point (°C)Clearing Point (°C) (N-I)ΔH (kJ/mol) at N-I Transition
4-Pentyl-4'-(3,4,5-trifluorophenyl)biphenyl C₅H₁₁Data not foundData not foundData not found
Reference: 4-Pentyl-4'-cyanobiphenyl (5CB)C₅H₁₁22.535.00.63

Note: Specific quantitative data for the phase transitions of 4-pentyl-4'-(3,4,5-trifluorophenyl)biphenyl was not available in the searched literature. The data for the well-characterized liquid crystal 5CB is provided for reference.

Visualizations

To illustrate the synthetic pathway and experimental workflow, the following diagrams are provided.

G cluster_0 Protocol 1: Synthesis of (3,4,5-Trifluorophenyl)boronic acid This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, Et2O (3,4,5-Trifluorophenyl)boronic acid (3,4,5-Trifluorophenyl)boronic acid Grignard Reagent->(3,4,5-Trifluorophenyl)boronic acid 1. B(OMe)3, THF 2. H3O+ Trimethyl borate Trimethyl borate

Caption: Synthetic pathway for (3,4,5-Trifluorophenyl)boronic acid.

G cluster_1 Protocol 2: Suzuki-Miyaura Cross-Coupling Boronic Acid (3,4,5-Trifluorophenyl)boronic acid Liquid Crystal 4-Pentyl-4'-(3,4,5-trifluorophenyl)biphenyl Boronic Acid->Liquid Crystal Aryl Bromide 4-Bromo-4'-pentylbiphenyl Aryl Bromide->Liquid Crystal Pd(PPh3)4, Na2CO3

Caption: Suzuki-Miyaura coupling for liquid crystal synthesis.

G Start Start Reaction Setup Combine Reactants (Boronic Acid, Aryl Bromide, Catalyst, Base) Start->Reaction Setup Degas Inert Atmosphere (N2 or Ar) Reaction Setup->Degas Heating Reflux Degas->Heating Monitoring TLC Heating->Monitoring Workup Quench, Extract, Wash, Dry Monitoring->Workup Reaction Complete Purification Column Chromatography Recrystallization Workup->Purification Characterization NMR, MS, DSC, POM Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for liquid crystal synthesis.

References

The Strategic Role of 1-Bromo-3,4,5-trifluorobenzene in the Development of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Bromo-3,4,5-trifluorobenzene is a key fluorinated building block in modern agrochemical synthesis. The presence of three fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule, enhancing the efficacy, selectivity, and metabolic stability of the resulting pesticides and herbicides.[1][2] This document provides detailed application notes on the use of this compound in the development of novel agrochemicals, with a focus on the synthesis of key intermediates and the well-established fungicide, Trifloxystrobin. Experimental protocols and the mode of action of derived agrochemicals are also presented.

Core Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry lies in its use as a precursor for introducing the 3,4,5-trifluorophenyl moiety into complex molecules. This is typically achieved through two key synthetic transformations:

  • Formation of Grignard Reagents: The bromine atom can be readily converted into a Grignard reagent, which can then be reacted with various electrophiles to form new carbon-carbon bonds. This is a fundamental step in building the carbon skeleton of many active ingredients.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, enabling a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient formation of biaryl structures, which are common in modern agrochemicals.

Application Example: Synthesis of the Fungicide Trifloxystrobin

Trifloxystrobin is a broad-spectrum foliar fungicide belonging to the strobilurin class. Its synthesis involves the incorporation of a trifluoromethylphenyl group, which can be derived from intermediates synthesized from this compound.

Signaling Pathway: Mode of Action of Trifloxystrobin

Trifloxystrobin inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][3] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the production of ATP, the primary energy currency of the cell. This disruption of energy metabolism ultimately leads to fungal cell death.

Caption: Mechanism of action of Trifloxystrobin.

Experimental Protocols

The synthesis of Trifloxystrobin from this compound can be envisioned as a multi-step process. The first key step is the formation of a reactive intermediate, such as (3,4,5-trifluorophenyl)boronic acid, which can then be used in subsequent coupling reactions.

Protocol 1: Synthesis of (3,4,5-trifluorophenyl)boronic acid

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with trimethyl borate to yield the corresponding boronic acid.

Protocol_1 Start This compound Grignard_Formation Grignard Reaction (Mg, THF) Start->Grignard_Formation Intermediate (3,4,5-trifluorophenyl)magnesium bromide Grignard_Formation->Intermediate Boronation Boronation (B(OMe)₃, then H₃O⁺) Intermediate->Boronation Product (3,4,5-trifluorophenyl)boronic acid Boronation->Product Protocol_2 Intermediate1 m-trifluoromethyl acetophenone oxime Coupling Condensation Reaction (Base, Solvent) Intermediate1->Coupling Intermediate2 (E)-2-(2'-bromomethyl phenyl)-2- methyl carbonyl acetate-O-methyl ketoxime Intermediate2->Coupling Product Trifloxystrobin Coupling->Product

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 1-bromo-3,4,5-trifluorobenzene. This versatile building block is instrumental in the development of novel therapeutics, primarily due to the advantageous properties conferred by the trifluorophenyl moiety, such as enhanced metabolic stability, increased bioavailability, and improved binding affinity.[1] The protocols focus on two of the most powerful and widely utilized cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for the Synthesis of 3,4,5-Trifluorobiaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction for the synthesis of biaryl compounds, which are prevalent structural motifs in many pharmaceuticals.[2][3][4] This protocol outlines the coupling of this compound with various arylboronic acids to generate 3,4,5-trifluorobiaryl intermediates.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl bromides structurally related to this compound. This data can serve as a guide for optimizing the reaction of the target substrate.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-3,4-difluorobenzenePhenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O1058.585
21-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (2)-Na₂CO₃ (2)DMF1001295
31-Bromo-4-(trichloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/EtOH/H₂O801888
4This compound4-Methylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9012>90 (expected)
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Degassed water

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if required, the ligand.

  • Add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4,5-trifluorobiaryl intermediate.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert_atm Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm catalyst_add Add Pd Catalyst and Ligand inert_atm->catalyst_add solvent_add Add Degassed Solvent catalyst_add->solvent_add heating Heat and Stir (80-110 °C) solvent_add->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product 3,4,5-Trifluorobiaryl Intermediate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for the Synthesis of N-(3,4,5-trifluorophenyl)arylamines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines which are crucial intermediates in drug discovery.[5][6][7][8] This protocol outlines the amination of this compound with various primary and secondary amines.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of structurally similar electron-deficient aryl bromides. This data provides a strong basis for the expected yield and purity of the target N-(3,4,5-trifluorophenyl)amine derivatives.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-(trichloromethyl)benzeneAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002495
21-Bromo-3-butoxy-5-nitrobenzeneAqueous AmmoniaPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O1001885
34-BromobenzotrifluorideMorpholinePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2)Dioxane1101691
4This compound4-FluoroanilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)Toluene9018>90 (expected)
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS)

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the base to the Schlenk tube.

  • Add this compound (1.0 equiv).

  • Add the amine (1.1-1.5 equiv).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(3,4,5-trifluorophenyl)amine derivative.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)Lₙ pd_complex [Ar-Pd(II)(Lₙ)-Br] pd0->pd_complex Oxidative Addition (Ar-Br) amine_adduct [Ar-Pd(II)(Lₙ)(HNR'R'')]⁺Br⁻ pd_complex->amine_adduct Amine Coordination (HNR'R'') amido_complex [Ar-Pd(II)(Lₙ)(NR'R'')] amine_adduct->amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Formation of 3,4,5-Trifluorophenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the Grignard reagent, 3,4,5-trifluorophenylmagnesium bromide, from 1-bromo-3,4,5-trifluorobenzene. The introduction of the 3,4,5-trifluorophenyl moiety is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, as the trifluoromethyl group can significantly enhance biological activity and pharmacokinetic properties.[1] This protocol outlines the necessary reagents, equipment, and procedural steps to ensure a successful and efficient reaction.

Introduction

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[2][3] The specific Grignard reagent, 3,4,5-trifluorophenylmagnesium bromide, serves as a versatile nucleophilic source of the 3,4,5-trifluorophenyl group.[1] Its high reactivity makes it a valuable reagent in the synthesis of complex molecules.[1] Due to their reactivity, Grignard reagents are sensitive to moisture and air, necessitating anhydrous and inert atmospheric conditions for their successful preparation.[3] This protocol provides a reliable method for the in-situ generation of 3,4,5-trifluorophenylmagnesium bromide for immediate use in subsequent reactions.

Key Reaction Parameters

The successful formation of 3,4,5-trifluorophenylmagnesium bromide is dependent on several critical parameters. The following table summarizes the quantitative data derived from established experimental procedures.[4]

ParameterValueNotes
Reactants
This compound70.0 mmolStarting aryl halide.
Magnesium Turnings80 mmolShould be in excess.
Anhydrous Diethyl Ether200 mLSolvent for the reaction.
Iodine1 crystalUsed as an initiator.
Reaction Conditions
Initial TemperatureRefluxTo initiate the reaction.
Addition Time~1 hourSlow addition is crucial to maintain reflux.
Reaction Time2 hoursAfter complete addition of the aryl bromide.
AtmosphereInert (Argon)To prevent quenching by atmospheric moisture and oxygen.

Experimental Protocol

This protocol details the formation of 3,4,5-trifluorophenylmagnesium bromide for subsequent reaction, for example, with an electrophile like trimethyl borate.

Materials:

  • This compound (14.8 g, 70.0 mmol)

  • Magnesium turnings (1.94 g, 80 mmol)[4]

  • Anhydrous diethyl ether (200 mL)[4]

  • Iodine (a single crystal)[4]

  • Argon gas supply

Equipment:

  • 500-mL three-necked round-bottomed flask

  • Reflux condenser

  • 20-mL pressure-equalizing dropping funnel

  • Teflon-coated magnetic stirring bar

  • Heating mantle or oil bath

  • Rubber septa

  • Syringes and needles

Procedure:

  • Apparatus Setup: Assemble the 500-mL three-necked round-bottomed flask with the magnetic stir bar, reflux condenser, and dropping funnel. The top of the condenser should be fitted with an argon inlet.

  • Drying and Inerting: Flame-dry the entire apparatus under a stream of argon to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of argon.

  • Initiation: Add the magnesium turnings to the flask.[4] Introduce 200 mL of anhydrous diethyl ether to cover the magnesium.[4] Add a single crystal of iodine.[4]

  • Heating: Gently heat the mixture to reflux using a heating mantle or oil bath.[4]

  • Addition of Aryl Bromide: Fill the dropping funnel with this compound.[4] Add approximately 1 mL of the aryl bromide to the boiling ether mixture to initiate the reaction.[4] A change in color and sustained reflux are indicative of reaction initiation.

  • Maintaining Reflux: Once the reaction has started, remove the external heating.[4] Slowly add the remaining this compound from the dropping funnel at a rate that maintains a gentle reflux.[4] This addition should take approximately one hour.[4]

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture for an additional 2 hours at room temperature.[4] The resulting gray-black solution of 3,4,5-trifluorophenylmagnesium bromide is now ready for use in the subsequent reaction step.

Reaction Workflow

Grignard_Formation cluster_setup Apparatus Setup & Preparation cluster_reaction Grignard Reagent Formation cluster_application Application setup Assemble and Flame-Dry Apparatus inert Establish Inert Atmosphere (Argon) setup->inert add_mg_ether Add Mg Turnings and Anhydrous Ether inert->add_mg_ether add_iodine Add Iodine Crystal (Initiator) add_mg_ether->add_iodine heat_reflux Heat to Reflux add_iodine->heat_reflux add_aryl_bromide Slowly Add this compound heat_reflux->add_aryl_bromide stir Stir for 2 hours add_aryl_bromide->stir grignard_product 3,4,5-Trifluorophenylmagnesium Bromide Solution stir->grignard_product next_step Use in Subsequent Reaction grignard_product->next_step Ready for use

Caption: Workflow for the formation of 3,4,5-trifluorophenylmagnesium bromide.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be scrupulously dried, and anhydrous solvents must be used.[3]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. The slow addition of the alkyl or aryl halide is necessary to control the reaction rate and prevent overheating.

  • Handling of Reagents: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Diethyl ether is highly flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-3,4,5-trifluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluorinated phenyl ring. The following sections detail common palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation—offering insights into reaction conditions, and step-by-step protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The reaction of this compound with various boronic acids provides access to a range of 3,4,5-trifluorobiphenyl derivatives.

Data Presentation: Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Aminophenylboronic acidPd(OAc)₂ (0.04)SPhos (0.08)K₃PO₄Toluene/H₂O80495[1]
2Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O1001285-95
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane901680-90

*Note: Data for entries 2 and 3 are representative yields for analogous aryl bromides and serve as a strong starting point for optimization with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[1]

Materials:

  • This compound

  • 2-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), 2-aminophenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add palladium(II) acetate (0.04 mol%) and SPhos (0.08 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) (Ar = 3,4,5-trifluorophenyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdArAr Ar-Pd(II)-Ar'(L₂) Transmetal->PdArAr ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It is a valuable tool for the synthesis of substituted alkenes. The electron-withdrawing nature of the trifluorophenyl group in this compound generally makes it a good substrate for the oxidative addition step.

Data Presentation: Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1001280-95
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMAc1202475-90
3Methyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane11018*80-95

*Note: The data in this table is illustrative for typical Heck reactions of aryl bromides and may require optimization for this compound.

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of an aryl bromide with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene or an acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), and triethylamine (2.0 equiv) in DMF.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Add Pd(OAc)₂ (1 mol%) and tri(o-tolyl)phosphine (2 mol%) to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) (Ar = 3,4,5-trifluorophenyl) OxAdd->PdII Coord Alkene Coordination PdII->Coord PdComplex [Ar-Pd(II)-X(L₂)(alkene)] Coord->PdComplex Alkene Alkene Alkene->Coord MigInsert Migratory Insertion PdComplex->MigInsert BetaElim β-Hydride Elimination MigInsert->BetaElim HPd H-Pd(II)-X(L₂) BetaElim->HPd Product Substituted Alkene BetaElim->Product BaseElim Base HPd->BaseElim Regeneration BaseElim->Pd0 Regeneration

Heck Reaction Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is typically co-catalyzed by palladium and copper.

Data Presentation: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT385-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2.5)i-Pr₂NHToluene50680-90
31-HeptynePd(OAc)₂ (1) / PPh₃ (2)CuI (1)PiperidineDMF604*75-85

*Note: The data in this table is illustrative for typical Sonogashira reactions of aryl bromides and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equiv) in THF, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Ar-X) PdArAlk Ar-Pd(II)-C≡CR(L₂) PdII->PdArAlk Transmetalation CuX CuX PdII->CuX PdArAlk->Pd0 Product Ar-C≡CR PdArAlk->Product Reductive Elimination CuAlk Cu-C≡CR CuX->CuAlk CuAlk->PdII Alkyne R-C≡CH + Base Alkyne->CuAlk

Sonogashira Catalytic Cycles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline moiety is a common structural feature.

Data Presentation: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002490-98
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1002085-95
3n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF6018*80-90

*Note: The data in this table is illustrative for typical Buchwald-Hartwig aminations of aryl bromides and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with an amine.

Materials:

  • This compound

  • Amine (e.g., Aniline or Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) (Ar = 3,4,5-trifluorophenyl) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)-NHR₂(L)]⁺X⁻ AmineCoord->PdAmine Amine R₂NH Amine->AmineCoord Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR₂(L) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable transformation for the synthesis of aryl nitriles, which are important intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. Zinc cyanide is a commonly used and relatively safe source of cyanide for this reaction.

Data Presentation: Palladium-Catalyzed Cyanation

EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF1201680-90
2Zn(CN)₂Pd(OAc)₂ (2)XPhos (4)-H₂O/THF401885-95[2][3]
3K₄[Fe(CN)₆]Pd(OAc)₂ (2)cataCXium® A (4)Na₂CO₃NMP14024*70-85

*Note: The data in this table is illustrative for typical palladium-catalyzed cyanations of aryl bromides and may require optimization for this compound.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a general procedure for the palladium-catalyzed cyanation of an aryl bromide using zinc cyanide.[2][3]

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), zinc cyanide (0.6 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Add a degassed mixture of THF and water (e.g., 1:5 v/v).

  • Seal the vial and heat the reaction mixture to 40 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle: Palladium-Catalyzed Cyanation

Palladium_Cyanation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) (Ar = 3,4,5-trifluorophenyl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdCN Ar-Pd(II)-CN(L₂) Transmetal->PdCN ZnCN2 Zn(CN)₂ ZnCN2->Transmetal RedElim Reductive Elimination PdCN->RedElim RedElim->Pd0 Regeneration Product Ar-CN RedElim->Product

Palladium-Catalyzed Cyanation Cycle

References

Application Notes and Protocols for Incorporating the 3,4,5-Trifluorophenyl Moiety using 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. The 3,4,5-trifluorophenyl moiety, in particular, offers a distinct substitution pattern that can confer desirable properties to lead compounds in drug discovery and advanced materials. 1-Bromo-3,4,5-trifluorobenzene is a versatile and readily available building block for the efficient introduction of this valuable functional group.

This document provides detailed application notes and experimental protocols for the incorporation of the 3,4,5-trifluorophenyl moiety using this compound via three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Applications in Drug Discovery and Materials Science

The 3,4,5-trifluorophenyl group is a key component in a variety of biologically active molecules and functional materials. In medicinal chemistry, this moiety is often employed to enhance the potency and pharmacokinetic profile of drug candidates. For instance, compounds bearing the trifluorophenyl group have been investigated as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the molecule, leading to improved interactions with biological targets. One notable example is the development of p38 MAP kinase inhibitors, where the trifluorophenyl moiety plays a crucial role in the molecule's inhibitory activity.[1][2] The p38 MAP kinase signaling pathway is implicated in inflammatory responses and cell proliferation, making it a key target for therapeutic intervention.[3]

In materials science, the introduction of trifluorophenyl groups can enhance the thermal stability, chemical resistance, and electronic properties of polymers and other organic materials.[4] These properties are highly desirable for applications in electronics, aerospace, and specialty coatings.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling of this compound. These protocols are based on established procedures for similar aryl bromides and can be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl compound.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001885-95 (estimated)
2Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME80280-90 (analogous)[5]
34-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O11048~90 (analogous)[6]
Protocol 2: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with an amine.[7]

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 equiv) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Data Presentation: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90 (estimated)
2AnilinePd(OAc)₂ (10)XPhos (10)KOtBuToluene1000.1790-98 (analogous)[8]
3CarbazolePd(OAc)₂ (5)XPhos (10)NaOtBuToluene11024~85 (analogous)[9]
Protocol 3: Sonogashira Coupling

This protocol describes the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.[10]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or equivalent glassware for anhydrous reactions

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv) to the reaction mixture dropwise via syringe.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC. Reactions with aryl bromides may require heating to 50-70 °C.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalysts.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65270-85 (estimated)
2PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-71-95 (analogous)[11]
3TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)i-Pr₂NEtTHF6012~90 (analogous)

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound Coupling Partner Catalyst & Ligand Base vessel Add to Dry Schlenk Flask reagents->vessel inert Evacuate & Backfill with Inert Gas (3x) vessel->inert solvent Add Degassed Solvent inert->solvent stir Stir at Elevated Temperature solvent->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor cool Cool to Room Temperature monitor->cool filter Dilute & Filter through Celite® cool->filter wash Wash with Water & Brine filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated Product

Caption: Generalized experimental workflow for cross-coupling reactions.

Catalytic Cycles

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling pd0_s Pd(0)L_n pd2_s Ar-Pd(II)(Br)L_n pd0_s->pd2_s Oxidative Addition (Ar-Br) transmetal_s Ar-Pd(II)-Ar'L_n pd2_s->transmetal_s Transmetalation (Ar'-B(OH)2, Base) transmetal_s->pd0_s Reductive Elimination product_s Ar-Ar' transmetal_s->product_s pd0_b Pd(0)L_n pd2_b Ar-Pd(II)(Br)L_n pd0_b->pd2_b Oxidative Addition (Ar-Br) amido_b Ar-Pd(II)(NR2)L_n pd2_b->amido_b Amine Coordination & Deprotonation (R2NH, Base) amido_b->pd0_b Reductive Elimination product_b Ar-NR2 amido_b->product_b pd0_so Pd(0)L_n pd2_so Ar-Pd(II)(Br)L_n pd0_so->pd2_so Oxidative Addition (Ar-Br) alkynyl_pd Ar-Pd(II)(C≡CR)L_n pd2_so->alkynyl_pd Transmetalation alkynyl_pd->pd0_so Reductive Elimination product_so Ar-C≡CR alkynyl_pd->product_so cu_acetylide Cu-C≡CR cu_acetylide->pd2_so alkyne H-C≡CR alkyne->cu_acetylide Cu(I), Base

Caption: Catalytic cycles for the cross-coupling reactions.

Signaling Pathway

G inhibitor 3,4,5-Trifluorophenyl- Containing Inhibitor p38 p38 inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-3,4,5-trifluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields in the Suzuki coupling of this compound, an electron-deficient aryl bromide, can arise from several factors. While the electron-withdrawing nature of the fluorine atoms generally facilitates the initial oxidative addition step of the catalytic cycle, other issues can predominate.[1] Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity and stability.

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step. An inappropriate base can lead to incomplete reaction or degradation of starting materials.

  • Solvent System: The polarity and proticity of the solvent can influence reaction rates and the prevalence of side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inadequate exclusion of oxygen can lead to catalyst deactivation and side product formation.

Q2: What are the most common side reactions observed with this substrate and how can I minimize them?

A2: The most prevalent side reactions in Suzuki couplings with this compound are hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid partner.

  • Hydrodehalogenation: This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture. To mitigate this, ensure the use of high-purity, dry solvents and consider the choice of base, as some can promote this side reaction.[2]

  • Homocoupling: The formation of a biaryl product from the boronic acid is often promoted by the presence of oxygen or Pd(II) species. Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere (nitrogen or argon) throughout the reaction are crucial to minimize homocoupling.[2]

Q3: Which palladium catalyst and ligand system is recommended for the Suzuki coupling of this compound?

A3: While there is no single "best" system for all Suzuki couplings, for electron-deficient aryl bromides like this compound, catalyst systems with bulky, electron-donating ligands are often highly effective. Consider screening catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with ligands like SPhos, XPhos, or other biaryl phosphines. These ligands can accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.

Q4: How do I select the appropriate base and solvent for my reaction?

A4: The choice of base and solvent is interdependent and crucial for success.

  • Base: A screening of bases is often necessary. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. For substrates sensitive to strong bases, milder options like KF can be considered. The solubility of the base in the chosen solvent system is a key factor.

  • Solvent: Aprotic solvents such as dioxane, THF, and toluene are frequently used, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the transmetalation step. Anhydrous conditions can also be employed, particularly with specific boronic esters and bases.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material Inactive catalystEnsure proper handling and storage of the palladium catalyst and ligands to prevent degradation. Consider using a fresh batch of catalyst.
Inefficient catalyst systemScreen a panel of palladium catalysts and ligands. For this electron-deficient substrate, consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Inappropriate base or solventOptimize the base and solvent system. Try different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, toluene/water, DMF). Ensure the base is finely powdered for better reactivity.
Low reaction temperatureGradually increase the reaction temperature. Many Suzuki couplings with aryl bromides require heating (e.g., 80-110 °C).
Significant Formation of Side Products Hydrodehalogenation (loss of bromine)Ensure solvents are anhydrous and of high purity. Certain bases or catalyst systems may be more prone to this; consider screening alternatives.
Homocoupling of boronic acidRigorously degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the experiment. Ensure complete reduction of any Pd(II) precatalyst to the active Pd(0) state.
Reaction Stalls Before Completion Catalyst deactivationThe formation of palladium black can indicate catalyst decomposition. Ensure an inert atmosphere is maintained. Adding a fresh portion of catalyst may restart the reaction.
Poor solubility of reagentsEnsure vigorous stirring, especially for heterogeneous mixtures. Consider a different solvent or solvent mixture to improve solubility.

Data Presentation: Illustrative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of fluorinated aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Catalyst and Ligand Screening (Illustrative)

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O100Low to Moderate
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100Good to Excellent
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane100Good to Excellent
Pd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O90Moderate to Good

Note: Yields are illustrative and highly dependent on the specific boronic acid used.

Table 2: Base and Solvent Optimization (Illustrative)

Base (equiv.)SolventTemperature (°C)Yield (%)
K₂CO₃ (2)Dioxane/H₂O (4:1)100Moderate
Cs₂CO₃ (2)Dioxane100High
K₃PO₄ (3)Toluene/H₂O (4:1)100High
KF (3)THF80Moderate

Note: Based on a hypothetical reaction with a generic arylboronic acid and an optimized catalyst/ligand system.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a general starting point and should be optimized for each specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 3,4,5-trifluorophenyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 + Base R-B(OH)2->Transmetalation Ar-Br Ar-Br Ar-Br->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Purity Verify Reagent Purity and Inert Conditions Start->Check_Purity Check_Catalyst Evaluate Catalyst System (Catalyst & Ligand) Check_Base_Solvent Screen Base and Solvent Combinations Check_Catalyst->Check_Base_Solvent Check_Temp Optimize Reaction Temperature Check_Base_Solvent->Check_Temp Analyze_Side_Products Identify Side Products (LC-MS, NMR) Check_Temp->Analyze_Side_Products Check_Purity->Check_Catalyst Analyze_Side_Products->Check_Catalyst Re-evaluate based on side products Success Improved Yield Analyze_Side_Products->Success

Caption: A troubleshooting workflow for optimizing low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 1-Bromo-3,4,5-trifluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 1-Bromo-3,4,5-trifluorobenzene. Due to the influence of the trifluorophenyl moiety, these compounds often present unique purification challenges compared to their non-fluorinated analogs.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions.

Chromatography Issues

Question 1: My fluorinated product is showing significant peak tailing during silica gel column chromatography. What is the cause and how can I improve the peak shape?

Answer: Peak tailing for fluorinated compounds on silica gel is often caused by strong interactions between the polar C-F bonds and residual silanols (Si-OH groups) on the silica surface.

Solutions:

  • Use a Deactivated Stationary Phase: Employ an end-capped silica gel or switch to a less acidic stationary phase like alumina.

  • Modify the Mobile Phase: For reversed-phase chromatography, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can protonate silanols and reduce unwanted interactions. For basic compounds, a basic modifier such as ammonium hydroxide may improve peak shape.

  • Reduce Sample Load: Overloading the column can exacerbate tailing. Try reducing the amount of crude material loaded onto the column.

Question 2: I am struggling to separate my target compound from a non-fluorinated impurity with very similar polarity. What strategies can I employ?

Answer: Co-elution of compounds with similar polarity is a common challenge. Altering the selectivity of the chromatographic system is key.

Solutions:

  • Change Mobile Phase Selectivity: If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or a toluene-based system. In reversed-phase HPLC, switching the organic modifier from acetonitrile to methanol (or vice versa) can alter elution order.[1]

  • Change Stationary Phase: If silica or C18 columns are ineffective, consider a stationary phase with different interaction mechanisms. Pentafluorophenyl (PFP) or other fluorinated phases can offer unique selectivity for fluorinated molecules through dipole-dipole or π-π interactions.[2][3] Phenyl-hexyl columns can also provide alternative selectivity for aromatic compounds.

  • Employ an Orthogonal Technique: If column chromatography is unsuccessful, consider a different purification method like recrystallization or preparative thin-layer chromatography (prep-TLC).

Question 3: After a Suzuki coupling reaction, my product is contaminated with a dark, insoluble material and residual palladium. How can I effectively remove these?

Answer: The dark material is likely palladium black (Pd(0)), and residual palladium catalysts must be removed, especially for pharmaceutical applications.[4]

Solutions:

  • Filtration through Celite: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove the insoluble palladium black and some inorganic salts.[5][6]

  • Adsorbent Scavengers: For dissolved palladium species, treatment with activated carbon can be effective.[7] Specialized solid-supported metal scavengers (e.g., silica-based thiols or phosphonic resins) are highly efficient at binding palladium, which can then be removed by simple filtration.[8][9][10]

  • Aqueous Washes: An aqueous work-up, sometimes with a chelating agent like EDTA, can help remove some palladium salts, although this is often less effective than using scavengers.[5]

Recrystallization Issues

Question 4: I can't find a suitable single solvent to recrystallize my fluorinated product. What should I do?

Answer: When a single solvent is not effective, a binary (two-solvent) system is the ideal solution. The principle is to use one solvent in which the compound is highly soluble ("soluble solvent") and another in which it is poorly soluble ("anti-solvent").[11]

Procedure:

  • Dissolve your crude product in a minimal amount of the hot "soluble solvent".

  • While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]

  • Common solvent pairs include heptane/ethyl acetate, methanol/water, and DCM/heptane.[12]

Question 5: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the solid is lower than the temperature of the solution.

Solutions:

  • Reheat and Dilute: Reheat the mixture to dissolve the oil, add more of the "soluble solvent" to dilute the solution, and then allow it to cool more slowly.

  • Reduce Cooling Rate: A very slow cooling process is crucial. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling further.

  • Scratch or Seed: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth. Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.

Quantitative Data Summary

While specific purification data is highly dependent on the exact derivative being synthesized, the following table summarizes typical strategies and parameters based on the nature of the target compound and common impurities.

Purification MethodStationary Phase / Solvent SystemTarget Compound TypePotential Impurities RemovedKey Parameters & Notes
Flash Chromatography Silica Gel / Hexane-Ethyl Acetate GradientModerately polar biaryls (from Suzuki coupling)Unreacted this compound, boronic acid, homocoupled byproductsA shallow gradient is often required to separate products from closely-eluting impurities.[4] TLC is essential for optimization.
Reversed-Phase HPLC C18 or Fluorinated Phase / Acetonitrile-Water GradientPolar or ionizable derivativesWater-soluble starting materials, polar side-productsFluorinated stationary phases can increase retention and selectivity for fluorinated analytes.[1][2] Adding 0.1% TFA can improve peak shape for acidic and neutral compounds.
Palladium Scavenging Thiol-modified Silica or Activated CarbonProducts from cross-coupling reactionsHomogeneous palladium catalysts (e.g., Pd(PPh₃)₄)The crude product is dissolved and stirred with the scavenger for several hours before filtration. Efficiency can exceed 99%.[8]
Recrystallization Ethanol/Water or Toluene/HeptaneSolid, crystalline products with >85% initial purityMinor impurities with different solubility profilesSolvent selection is critical and often determined empirically. Slow cooling is key to forming pure, well-defined crystals.[13][14]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for purifying a product from a Suzuki coupling reaction using flash column chromatography.

1. Preparation and Packing the Column:

  • Select a column of appropriate size based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pour the slurry into the column and use gentle pressure (from a pump or inert gas) to pack the bed evenly, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the reaction solvent or a solvent it is highly soluble in (e.g., dichloromethane). Using a pipette, carefully apply the solution to the top of the silica bed.
  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexane).
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. The optimal gradient is determined beforehand using Thin Layer Chromatography (TLC).[4]

4. Fraction Collection and Analysis:

  • Collect the eluent in a series of test tubes or flasks.
  • Analyze the collected fractions using TLC to identify which ones contain the desired product.
  • Combine the pure fractions containing the product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a derivative of this compound.

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product Reactants This compound + Coupling Partner Reaction Pd-Catalyzed Cross-Coupling Reactants->Reaction CrudeMix Crude Reaction Mixture Reaction->CrudeMix Workup Aqueous Wash / Extraction CrudeMix->Workup CrudeOrg Crude Organic Product Workup->CrudeOrg Purify Purification Method CrudeOrg->Purify Chrom Column Chromatography Purify->Chrom Liquid/ Similar Polarity Recryst Recrystallization Purify->Recryst Solid Analysis Purity Analysis (TLC, HPLC, NMR) Chrom->Analysis Recryst->Analysis PureProd Purified Product Analysis->PureProd

Caption: A general workflow for synthesis and purification.

References

avoiding side reactions in the lithiation of polyfluorobromobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the lithiation of polyfluorobromobenzenes. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on avoiding common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the lithiation of polyfluorobromobenzenes?

A1: The primary side reactions include:

  • Benzyne Formation: The highly reactive aryllithium intermediate can eliminate lithium fluoride, leading to the formation of a benzyne species. This is particularly prevalent at elevated temperatures.

  • Incorrect Regioselectivity: Lithiation may occur at an undesired position, either through competing deprotonation at a different C-H bond or through halogen-metal exchange at a different halogenated site.

  • Reaction with Solvent: Strongly basic organolithium reagents, especially t-BuLi, can react with ethereal solvents like THF, leading to solvent degradation and consumption of the reagent.

  • Scrambling and Isomerization: In some cases, the initially formed organolithium species can isomerize to a more thermodynamically stable isomer, leading to a mixture of products upon quenching.[1]

Q2: How can I minimize benzyne formation?

A2: Benzyne formation is highly temperature-dependent. Maintaining a very low reaction temperature, typically -78 °C or lower, is crucial for suppressing this side reaction.[2] The choice of base is also important; less basic reagents like lithium diisopropylamide (LDA) can sometimes be more selective than alkyllithiums.

Q3: Which lithiating agent should I choose: n-BuLi, s-BuLi, or t-BuLi?

A3: The choice of butyllithium reagent depends on the desired reactivity and the substrate:

  • n-BuLi: A versatile and commonly used reagent for both lithium-halogen exchange and deprotonation. It is generally less reactive and less sterically hindered than s-BuLi and t-BuLi.

  • s-BuLi: More basic and sterically hindered than n-BuLi, often used for deprotonation of less acidic protons.

  • t-BuLi: The most basic and sterically hindered of the three. It is highly reactive and often used for lithium-halogen exchange. However, its high reactivity can lead to side reactions, including reaction with THF. Two equivalents of t-BuLi are often used to ensure complete reaction and to consume the t-butyl bromide byproduct.[3]

Q4: When should I use LDA instead of a butyllithium reagent?

A4: LDA is a strong, non-nucleophilic base that is particularly useful for selective deprotonation (ortho-lithiation) directed by a functional group. It is generally less prone to undergo lithium-halogen exchange compared to alkyllithiums.[4] This makes it a good choice when you want to deprotonate a C-H bond without disturbing a bromine substituent.

Q5: What is the role of additives like TMEDA and LiCl?

A5:

  • TMEDA (Tetramethylethylenediamine): This chelating agent can break down the aggregates of organolithium reagents, increasing their reactivity. It is often used to accelerate slow lithiation reactions.

  • LiCl (Lithium Chloride): LiCl can also break up organolithium aggregates and has been shown to catalyze LDA-mediated ortho-lithiations, sometimes dramatically increasing the reaction rate.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inactive organolithium reagent due to degradation.1. Titrate the organolithium solution before use to determine the exact concentration. Use a fresh bottle if necessary.
2. Insufficiently low temperature, leading to reagent decomposition.2. Ensure the reaction is maintained at the appropriate low temperature (e.g., -78 °C) throughout the addition and stirring.
3. Poor solubility of the starting material at low temperature.3. Use a co-solvent to improve solubility. Alternatively, consider a reverse addition protocol where the substrate solution is added to the organolithium reagent.[7]
Formation of multiple products 1. Benzyne formation leading to various addition products.1. Lower the reaction temperature. Consider using a less reactive base or an in-situ trapping experiment where the electrophile is present during the lithiation.[2]
2. Competing deprotonation and lithium-halogen exchange.2. Change the lithiating agent (e.g., use LDA for deprotonation or t-BuLi for exchange). Adjust the solvent system; diethyl ether often favors lithium-halogen exchange over deprotonation compared to THF.[4]
3. Isomerization of the organolithium intermediate.3. Quench the reaction at low temperature as soon as it is complete. Avoid prolonged reaction times or warming of the reaction mixture.
Low yield of the desired product after quenching 1. Inefficient trapping of the organolithium intermediate.1. Use a more reactive electrophile. Ensure the electrophile is added at low temperature and allowed to react sufficiently before warming.
2. The organolithium reagent is acting as a nucleophile towards the electrophile in an undesired way.2. Consider transmetalation to a different organometallic species (e.g., organocuprate) before adding the electrophile.
3. The product is unstable to the workup conditions.3. Use a milder workup procedure, such as quenching with a saturated aqueous solution of ammonium chloride.

Data Presentation

Table 1: Comparison of Lithiation Conditions for Polyfluorobromobenzenes

SubstrateLithiating AgentSolventTemp (°C)Quenching AgentProductYield (%)Reference
1-Bromo-2,3,4,5-tetrafluorobenzenen-BuLiEt₂O-78Acetone1-(2-Bromo-3,4,5,6-tetrafluorophenyl)propan-2-ol~70[4]
1-Bromo-2,3,4,5-tetrafluorobenzeneLDATHF-78Acetone1-(2-Bromo-3,4,5,6-tetrafluorophenyl)propan-2-ol~10[4]
Bromopentafluorobenzenen-BuLiEt₂O-78CO₂2,3,4,5,6-Pentafluorobenzoic acid95N/A
BromopentafluorobenzeneLDATHF-78Furan (for benzyne trapping)5,6,7,8-Tetrafluoro-1,4-epoxy-1,4-dihydronaphthalene~60[4]
1-Bromo-2-fluorobenzenen-BuLiEt₂O-78Acetone1-(2-Fluorophenyl)propan-2-ol~85[4]
1-Bromo-2-fluorobenzeneLDATHF-78Acetone1-(2-Bromo-6-fluorophenyl)propan-2-ol~90[4]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Lithium-Halogen Exchange of 1-Bromo-2,3,4,5-tetrafluorobenzene with n-BuLi

This protocol is a general procedure for the lithium-halogen exchange followed by quenching with an electrophile.

Materials:

  • 1-Bromo-2,3,4,5-tetrafluorobenzene

  • Anhydrous diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Electrophile (e.g., dry acetone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 15 minutes.

  • Reaction Setup: Under a positive pressure of inert gas, dissolve 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 eq.) in anhydrous Et₂O.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq.) dropwise via syringe while maintaining the internal temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Add the electrophile (e.g., acetone, 1.2 eq.) dropwise at -78 °C.

  • Warming and Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Ortho-Lithiation of a Fluorinated Arene using LDA

This protocol is a general procedure for the deprotonation of a C-H bond ortho to a directing group.

Materials:

  • Polyfluorinated aromatic substrate

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.05 eq.) and stir for 30 minutes at 0 °C to pre-form LDA.

  • Reaction Setup: In a separate flame-dried, three-necked flask, dissolve the polyfluorinated aromatic substrate (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the substrate solution to -78 °C.

  • Lithiation: Slowly add the freshly prepared LDA solution via cannula to the substrate solution at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours, monitor by TLC or GC-MS if possible).

  • Quenching: Add the electrophile (1.2 eq.) dropwise at -78 °C.

  • Warming and Workup: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as required.

Visualizations

Lithiation_Workflow start Start: Polyfluorobromobenzene choose_method Choose Lithiation Method start->choose_method goal Desired Functionalized Product deprotonation Ortho-Lithiation (Deprotonation) choose_method->deprotonation  C-H  activation li_halogen Lithium-Halogen Exchange choose_method->li_halogen  C-Br  activation choose_base_deprot Select Base for Deprotonation deprotonation->choose_base_deprot choose_base_exchange Select Base for Exchange li_halogen->choose_base_exchange lda LDA choose_base_deprot->lda High selectivity sBuLi_tBuLi s-BuLi / t-BuLi (more reactive) choose_base_deprot->sBuLi_tBuLi Stronger base needed reaction_conditions Set Reaction Conditions (-78°C, Anhydrous Solvent) lda->reaction_conditions sBuLi_tBuLi->reaction_conditions nBuLi n-BuLi (common) choose_base_exchange->nBuLi Standard conditions tBuLi_exchange t-BuLi (fast, for hindered substrates) choose_base_exchange->tBuLi_exchange Rapid exchange required nBuLi->reaction_conditions tBuLi_exchange->reaction_conditions add_electrophile Add Electrophile reaction_conditions->add_electrophile workup Aqueous Workup add_electrophile->workup workup->goal

Caption: Decision workflow for selecting the appropriate lithiation method and reagents.

Troubleshooting_Flowchart start Experiment Failed or Low Yield check_reagents Check Reagents start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Reagents Suspect check_reagents->reagent_bad No check_conditions Review Reaction Conditions reagent_ok->check_conditions titrate Titrate BuLi reagent_bad->titrate fresh_reagents Use Fresh/Purified Reagents titrate->fresh_reagents success Successful Reaction fresh_reagents->success temp_ok Temperature OK check_conditions->temp_ok Yes temp_bad Temperature Issue check_conditions->temp_bad No side_reactions Analyze for Side Reactions temp_ok->side_reactions lower_temp Lower Reaction Temperature (e.g., -90°C) temp_bad->lower_temp lower_temp->success benzyne Benzyne Formation side_reactions->benzyne Yes wrong_isomer Wrong Isomer side_reactions->wrong_isomer Yes side_reactions->success No solve_benzyne In-situ trap with electrophile or lower temperature benzyne->solve_benzyne solve_isomer Change base/solvent combination (e.g., LDA in THF vs n-BuLi in Et2O) wrong_isomer->solve_isomer solve_benzyne->success solve_isomer->success

References

catalyst selection for cross-coupling with electron-deficient 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electron-deficient substrate 1-Bromo-3,4,5-trifluorobenzene in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenge stems from the substrate's electronic nature. The three fluorine atoms are strongly electron-withdrawing, which makes the aryl bromide highly electron-deficient. This property enhances the rate of the oxidative addition step, a key activation in the catalytic cycle.[1][2] However, this can also lead to challenges such as catalyst deactivation, increased susceptibility to side reactions like hydrodehalogenation, and difficulties in the reductive elimination step. Careful selection of the catalyst, ligand, and base is critical to ensure a successful reaction.

Q2: Which palladium catalyst systems are most effective for Suzuki-Miyaura coupling with this substrate?

A2: For electron-deficient aryl bromides like this compound, standard catalysts such as Pd(PPh₃)₄ may not be optimal.[3] More robust systems employing bulky, electron-rich phosphine ligands are generally recommended to facilitate the catalytic cycle and prevent catalyst deactivation.[4] Catalyst systems based on palladium acetate (Pd(OAc)₂) or palladium precatalysts combined with ligands like SPhos or XPhos have shown high efficacy for similar polyfluorinated or electron-deficient substrates.[1][5]

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2][6] For an electron-deficient substrate, the choice of ligand is crucial. Sterically hindered, bulky biarylphosphine ligands are often required.[2][4] The selection of a suitable base is also critical; strong, non-nucleophilic bases are typically used.[4] It is important to screen bases as their strength and solubility can significantly impact the reaction outcome.[3] Given the substrate's reactivity, lower reaction temperatures might be feasible compared to less activated aryl bromides.

Q4: Can Sonogashira and Heck couplings be performed with this substrate, and what are the recommended conditions?

A4: Yes, both reactions are viable. The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] The Heck reaction couples the aryl halide with an alkene.[9][10] For this compound, the electron-deficient nature is expected to facilitate the initial oxidative addition in both catalytic cycles.[11] For Sonogashira couplings, a typical system involves a palladium source like Pd(PPh₃)₂Cl₂ with a copper(I) iodide (CuI) co-catalyst in the presence of an amine base.[12] For Heck reactions, palladium(II) acetate with a phosphine ligand and a hindered amine base is a common starting point.[9]

Catalyst and Condition Selection Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂SPhosK₂CO₃ or K₃PO₄ⁱPrOAc or Toluene/H₂O80 - 100SPhos is effective for sterically hindered and electron-deficient substrates.[5]
Pd(OAc)₂P(tBu)₃HBF₄K₃PO₄DMA100 - 120Tri-tert-butylphosphine is a bulky, electron-rich ligand suitable for challenging couplings.
PdCl₂(dppf)(none)Cs₂CO₃Dioxane/H₂O80 - 110Dppf-based catalysts are robust and effective for a range of aryl bromides.[13]
Pd(PPh₃)₄(none)Na₂CO₃Toluene/Ethanol/H₂O100A classic choice, but may be less effective for this specific substrate.[12]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
[Pd(allyl)Cl]₂AdBippyPhosKOPhToluene80 - 100Monophosphine ligands can allow the use of weaker bases.[14]
Pd₂(dba)₃XPhosK₃PO₄ or NaOtBuToluene or Dioxane90 - 110XPhos is a highly active ligand for a broad range of amination reactions.[1]
Pd(OAc)₂BINAPCs₂CO₃Toluene100Bidentate ligands like BINAP can provide high rates and yields.[2]

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

  • Possible Cause: Inefficient catalyst system or catalyst deactivation. The nitrogen atoms of some coupling partners (e.g., pyridines) or impurities can coordinate to the palladium center and inhibit catalysis.[4]

  • Troubleshooting Steps:

    • Evaluate Catalyst/Ligand: For this electron-deficient substrate, ensure you are using a modern, robust catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(tBu)₃).[3][5]

    • Ensure Anhydrous & Anaerobic Conditions: Oxygen can oxidize phosphine ligands and deactivate the Pd(0) catalyst.[3] Use properly dried solvents and degas the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon).

    • Check Reagent Purity: Ensure all starting materials, particularly the coupling partner and base, are pure.

    • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., in 10 °C increments) may improve the rate, but be cautious of potential decomposition.[3]

Problem 2: Significant formation of side products, such as hydrodehalogenation (replacement of Br with H) or homocoupling.

  • Possible Cause: Undesired reaction pathways are competing with the desired cross-coupling. Hydrodehalogenation can occur in the presence of trace water or other proton sources. Homocoupling of boronic acids (in Suzuki reactions) can be promoted by oxygen or high temperatures.

  • Troubleshooting Steps:

    • Optimize Base: The choice of base is critical. For Suzuki couplings, an inappropriate base can promote protodeboronation of the boronic acid.[3] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

    • Use a More Active Ligand: A more effective ligand can accelerate the desired cross-coupling pathway, outcompeting the side reactions.

    • Strictly Anaerobic Conditions: Thoroughly degas the reaction mixture to minimize oxygen, which can contribute to boronic acid homocoupling.

    • Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 80 °C).[15]

Problem 3: The reaction is successful once but fails to reproduce.

  • Possible Cause: This often points to subtle variations in experimental setup or reagent quality.

  • Troubleshooting Steps:

    • Check Reagent Quality: The quality of boronic acids, bases, and solvents can vary between batches. Pay special attention to boronic acids, which can degrade over time.[16]

    • Standardize Degassing Procedure: Ensure the method for creating an inert atmosphere (sparging vs. freeze-pump-thaw) is consistent for every experiment.[16]

    • Verify Catalyst Source and Age: Use a fresh bottle of catalyst or precatalyst if possible, as activity can diminish over time with improper storage.

    • Control Water Content: In Suzuki reactions, the amount of water can be critical. While often necessary, too much or too little can be detrimental. Ensure solvent ratios are precise.[17]

Visualized Workflows and Mechanisms

Catalytic Cycle Generalized Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ ox_add [Ar-Pd(II)-X]L₂ pd0->ox_add Oxidative Addition (Ar-X) trans [Ar-Pd(II)-R]L₂ ox_add->trans Transmetalation (R-M) or Migratory Insertion (Alkene) red_elim Reductive Elimination trans->red_elim red_elim->pd0 Ar-R (Product) arx_in Ar-X (this compound) arx_in->ox_add rm_in R-M or Alkene (Coupling Partner) rm_in->trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound start Define Coupling Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira heck Heck (C-C, alkene) start->heck catalyst_choice Select Catalyst System (Precatalyst + Ligand) suzuki->catalyst_choice buchwald->catalyst_choice sonogashira->catalyst_choice heck->catalyst_choice ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos, P(tBu)₃) catalyst_choice->ligand base Select Appropriate Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) ligand->base solvent Choose Solvent (e.g., Toluene, Dioxane, DMF) base->solvent optimize Optimize Temperature & Reaction Time solvent->optimize

Caption: Logical workflow for selecting a catalyst system for cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting a Failed Cross-Coupling Reaction start Reaction Fails (Low Yield / No Product) check_conversion Check Conversion of Starting Material (TLC/LCMS) start->check_conversion no_conversion Low / No Conversion check_conversion->no_conversion Starting material remains side_products Side Products Observed check_conversion->side_products Starting material consumed check_catalyst 1. Verify Catalyst/Ligand Activity (Use fresh, robust system) no_conversion->check_catalyst optimize_base 1. Screen Different Bases (Strength and type matter) side_products->optimize_base check_conditions 2. Check Temp & Time (Increase if sluggish) check_catalyst->check_conditions check_inert 3. Ensure Anaerobic/Anhydrous (Degas solvents, dry reagents) check_conditions->check_inert optimize_temp 2. Lower Reaction Temperature optimize_base->optimize_temp optimize_ligand 3. Use More Active Ligand (Accelerate desired reaction) optimize_temp->optimize_ligand

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 equiv.).

  • Inert Atmosphere: Seal the tube. If not in a glovebox, evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the sealed reaction mixture with stirring at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Workup: After cooling, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (CuI, 0.04 mmol, 4 mol%).[12]

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., a 1:1 mixture of triethylamine and DMF, 6 mL) followed by the terminal alkyne (1.1 equiv.).[12]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 3-6 hours.[12]

  • Workup: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Grignard Reactions with Trifluoromethylphenyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving trifluoromethylphenyl bromides.

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

Possible Causes and Solutions:

  • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Activate the magnesium surface. Common methods include:

      • Iodine Activation: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the purple color indicates activation.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.

      • Chemical Activation: Add a few drops of 1,2-dibromoethane or a small amount of pre-formed Grignard reagent to initiate the reaction.

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be anhydrous.

  • Impure Starting Materials: The trifluoromethylphenyl bromide or the solvent may contain impurities that inhibit the reaction.

    • Solution: Use freshly purified reagents and anhydrous solvents. Ensure the trifluoromethylphenyl bromide is free from acidic protons.

Issue 2: The reaction starts but then stops or proceeds with very low yield.

Possible Causes and Solutions:

  • Wurtz Coupling Side Reaction: A common side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a biaryl byproduct. This is particularly prevalent with more reactive halides.[2]

    • Solution:

      • Slow Addition: Add the trifluoromethylphenyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

      • Temperature Control: Maintain a gentle reflux or the recommended reaction temperature. Overheating can favor the Wurtz coupling reaction.[1]

      • Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for aryl Grignard preparations due to better stabilization of the reagent.[3]

  • Insufficient Magnesium Activation: The initial activation may not have been sufficient to sustain the reaction.

    • Solution: Ensure thorough and consistent activation of the magnesium.

Issue 3: The reaction mixture turns dark, and a significant amount of black precipitate forms.

Possible Causes and Solutions:

  • Decomposition of the Grignard Reagent: Trifluoromethylphenyl Grignard reagents can be thermally unstable and may decompose, especially at higher temperatures. There are reports of detonations with these reagents, particularly upon loss of solvent contact or overheating.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature well below the reflux temperature of the solvent.

      • Consider Safer Alternatives: For trifluoromethylphenyl Grignards, the Knochel-Hauser base (TMPMgCl·LiCl) or a halogen-magnesium exchange reaction with reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) are safer and often more efficient alternatives.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with trifluoromethylphenyl bromides so challenging?

A1: The trifluoromethyl group is strongly electron-withdrawing, which can make the formation of the Grignard reagent more difficult compared to unsubstituted or electron-rich aryl bromides.[3] This electron deficiency also increases the susceptibility to side reactions and can affect the stability of the resulting Grignard reagent. Furthermore, these reagents have been reported to be thermally unstable and potentially explosive under certain conditions.[4]

Q2: What is the recommended solvent for preparing trifluoromethylphenylmagnesium bromide?

A2: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent.[3] THF is a better solvating agent for the Grignard reagent compared to diethyl ether, which can lead to higher yields and better stability.[1]

Q3: How can I minimize the formation of the biphenyl byproduct (Wurtz coupling)?

A3: To minimize Wurtz coupling, you should add the trifluoromethylphenyl bromide solution slowly to the magnesium suspension to avoid high local concentrations of the halide.[6] Maintaining a controlled, moderate temperature is also crucial, as higher temperatures favor this side reaction.[7]

Q4: Are there safer alternatives to the direct formation of trifluoromethylphenyl Grignard reagents from magnesium metal?

A4: Yes, due to the potential hazards associated with the direct formation of trifluoromethylphenyl Grignard reagents, alternative methods are highly recommended. The Knochel-Hauser base (TMPMgCl·LiCl) can be used for regioselective metalation.[5] Another excellent alternative is a halogen-magnesium exchange reaction using a more stable Grignard reagent like isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity.[4] This method proceeds at low temperatures and has a much lower risk of runaway reactions.[4]

Q5: What are the key safety precautions when working with trifluoromethylphenyl Grignard reagents?

A5: Due to the risk of detonation, it is crucial to:

  • Work behind a blast shield.

  • Maintain strict temperature control and avoid overheating.

  • Never allow the reaction mixture to concentrate or lose solvent.

  • Whenever possible, use safer alternative methods like the Knochel-Hauser protocol.[4]

Quantitative Data

The yield of Grignard reactions with trifluoromethylphenyl bromides is highly dependent on the reaction conditions and the chosen methodology. Below is a summary of reported yields under different conditions.

Starting MaterialReagent/MethodSolventTemperature (°C)TimeYield (%)Reference
3,5-bis(trifluoromethyl)bromobenzeneiPrMgClTHF/Et₂O030 min56 (of subsequent product)ChemSpider Synthetic Pages
3,5-bis(trifluoromethyl)bromobenzenei-PrMgClTHF0 to -101 h86-87 (of subsequent product)Organic Syntheses Procedure
2-chlorobenzotrifluorideMg/LiClTHFReflux2 hHigh (not quantified)ResearchGate
Benzyl bromideMgEt₂OReflux-80 (Grignard:Wurtz ratio)ResearchGate
Benzyl bromideMgTHFReflux-30 (Grignard:Wurtz ratio)ResearchGate

Experimental Protocols

Protocol 1: Standard Grignard Reaction with 4-(Trifluoromethyl)phenyl Bromide (Use with Extreme Caution)

Materials:

  • Magnesium turnings

  • Iodine crystal

  • 4-(Trifluoromethyl)phenyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (for comparison, if desired)

  • Standard Schlenk line or glovebox setup

  • Oven-dried glassware (round-bottom flask, condenser, addition funnel)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas (Argon or Nitrogen).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the purple color disappears. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the addition funnel, prepare a solution of 4-(trifluoromethyl)phenyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion (5-10%) of this solution to the magnesium suspension.

  • Reaction: The reaction should initiate, as indicated by a gentle reflux and the appearance of a gray, cloudy suspension. Once initiated, add the remaining 4-(trifluoromethyl)phenyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Use: The resulting Grignard reagent is typically used immediately in the subsequent reaction step.

Protocol 2: Safer Alternative - Knochel-Hauser Halogen-Magnesium Exchange

Materials:

  • 3,5-bis(trifluoromethyl)bromobenzene

  • Isopropylmagnesium chloride (i-PrMgCl) solution in THF (e.g., 2 M)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox setup

  • Oven-dried glassware (multi-neck round-bottom flask, syringe, thermocouple)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas (Argon or Nitrogen).

  • Reactant Preparation: In the reaction flask, dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous THF.

  • Reaction: Cool the solution to -5 °C using an ice-salt bath. Slowly add a solution of i-PrMgCl in THF (1.05 equivalents) dropwise over 1 hour, ensuring the internal temperature does not exceed 0 °C.[5]

  • Completion: Upon completion of the addition, stir the reaction mixture for 1 hour at 0 to -10 °C.[5]

  • Use: The resulting Grignard reagent is ready for reaction with an electrophile. This method provides the Grignard reagent in high yield (typically >85%) and avoids the hazards of direct magnesium insertion.[5]

Visualizations

Grignard_Troubleshooting Troubleshooting Workflow for Grignard Reaction Initiation start Reaction Fails to Initiate check_mg Check Magnesium Quality and Activation start->check_mg check_moisture Check for Moisture start->check_moisture check_reagents Check Reagent Purity start->check_reagents activate_mg Activate Magnesium (Iodine, Mechanical, or Chemical) check_mg->activate_mg dry_system Rigorously Dry Glassware and Solvents check_moisture->dry_system purify_reagents Purify Starting Materials check_reagents->purify_reagents success Reaction Initiates Successfully activate_mg->success dry_system->success purify_reagents->success

Caption: Troubleshooting workflow for failed Grignard reaction initiation.

Experimental_Workflow Experimental Workflow: Standard vs. Knochel-Hauser Method cluster_0 Standard Grignard Method (High Hazard) cluster_1 Knochel-Hauser Method (Safer Alternative) s1 Activate Mg with Iodine s2 Initiate with small amount of Ar-Br s1->s2 s3 Slowly add remaining Ar-Br in THF s2->s3 s4 Stir at room temp to completion s3->s4 end_node Grignard Reagent Ready for Use s4->end_node k1 Dissolve Ar-Br in THF k2 Cool to -5 °C k1->k2 k3 Slowly add i-PrMgCl k2->k3 k4 Stir at 0 to -10 °C for 1h k3->k4 k4->end_node start Prepare Anhydrous Setup start->s1 start->k1

Caption: Comparison of experimental workflows for Grignard reagent preparation.

References

regioselectivity issues in the synthesis of 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues in the synthesis of 1-Bromo-3,4,5-trifluorobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the main synthetic routes to this compound, and which offers the best regioselectivity?

There are several common synthetic routes, each with its own challenges regarding regioselectivity:

  • Sandmeyer Reaction of 3,4,5-Trifluoroaniline: This is a highly effective method for producing this compound with excellent regioselectivity.[1][2][3] The amino group of 3,4,5-trifluoroaniline is converted to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.[1][4]

  • Bromination of 2,3,4-Trifluoroaniline followed by Deamination: This multi-step approach also offers high regioselectivity.[5] The strong directing effect of the amino group ensures that bromination occurs at the desired position. The amino group is subsequently removed via diazotization and deamination.[5][6]

  • Lithiation-Bromination of 1,2,3-Trifluorobenzene: This method is known to have poor regioselectivity, leading to a mixture of isomers and other side products.[5] Controlling the position of lithiation on the trifluorinated ring is challenging.

  • Direct Electrophilic Bromination of 1,2,3-Trifluorobenzene: This route is generally not selective and results in a mixture of brominated isomers, making it difficult to isolate the desired product in high purity.[7]

For high purity and yield, the Sandmeyer reaction starting from 3,4,5-trifluoroaniline is often the preferred method.

Q2: I am getting a mixture of isomers during my synthesis. How can I identify the unwanted side products?

When synthesizing this compound, particularly through less regioselective methods like direct bromination or lithiation of 1,2,3-trifluorobenzene, you may encounter other bromotrifluorobenzene isomers.

Common Isomers and Identification:

  • 1-Bromo-2,3,4-trifluorobenzene: A common byproduct.

  • 2-Bromo-1,3,4-trifluorobenzene: Another possible isomer.

Identification Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different isomers by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can distinguish between the isomers based on the unique chemical shifts and coupling constants of the aromatic protons and fluorine atoms.

Q3: My Sandmeyer reaction is giving a low yield. What are the critical parameters to control?

Low yields in a Sandmeyer reaction can often be attributed to several factors related to the instability of the diazonium salt intermediate.[8]

Troubleshooting Steps:

  • Temperature Control: The diazotization step (formation of the diazonium salt from the aniline) must be carried out at low temperatures, typically between 0-5 °C, to prevent the premature decomposition of the diazonium salt.[6]

  • Purity of Amine: Ensure the starting 3,4,5-trifluoroaniline is of high purity, as impurities can interfere with the diazotization process.

  • Acid Concentration: The reaction is typically performed in a strong acidic medium (e.g., HBr). Ensure the correct molar equivalents of acid are used.[2]

  • Rate of Addition: Add the sodium nitrite solution slowly to the aniline solution to maintain the low temperature and control the reaction rate.[9]

  • Catalyst Activity: Use a fresh and active copper(I) bromide catalyst. The efficiency of the copper(I) catalyst is crucial for the substitution of the diazo group.[1][10]

Q4: I am attempting the synthesis via lithiation of 1,2,3-trifluorobenzene and facing regioselectivity issues. How can I improve this?

The lithiation of fluoroarenes can be complex, with the position of deprotonation influenced by the directing effects of the fluorine atoms.[11]

Strategies to Improve Regioselectivity:

  • Directed Ortho-Lithiation (DoL): While challenging with 1,2,3-trifluorobenzene, the use of specific directing groups can, in some cases, control the position of lithiation.[12][13] However, this would require a different starting material.

  • Transmetalation: After forming the aryllithium intermediate, transmetalation with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc species before bromination can sometimes improve yields and reduce side reactions.[14]

  • Alternative Routes: Given the inherent regioselectivity problems with this route, it is highly recommended to consider alternative, more selective methods like the Sandmeyer reaction if high purity of the final product is required.[5]

Quantitative Data Summary

The following table summarizes typical yields for different synthetic approaches to substituted bromobenzenes, highlighting the effectiveness of the Sandmeyer reaction.

Synthetic RouteStarting MaterialKey ReagentsReported YieldReference
Sandmeyer Reaction 3,5-DifluoroanilineNaNO₂, HBr, CuBrHigh[2],[6]
Bromination & Deamination 2,4-DifluoroanilineBr₂, NaNO₂, Hypophosphorous acid~57-70%[6]
Bromination of Substituted Benzene 1-Nitro-3-trifluoromethylbenzene1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, H₂SO₄~90%[15]
Lithiation-Bromination of Bromoarenes (Improved Method) Bromoarenesn-BuLi, ZnCl₂, Br₂68-95%[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the general principles of the Sandmeyer reaction.[1][3]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4,5-trifluoroaniline (1 eq.) in aqueous hydrobromic acid (HBr, 48%, ~3 eq.).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq.) in aqueous HBr.

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Protocol 2: Synthesis via Bromination of 2,3,4-Trifluoroaniline and Deamination

This protocol is adapted from a patented method.[5]

  • Bromination of 2,3,4-Trifluoroaniline:

    • Disperse 2,3,4-trifluoroaniline (1 eq.) in a suitable solvent (e.g., water or a halogenated hydrocarbon).[5]

    • Slowly add bromine (Br₂, ~1 eq.) dropwise to the mixture while stirring.

    • After the reaction is complete, perform an aftertreatment (e.g., neutralization and extraction) to isolate 2,3,4-trifluoro-6-bromoaniline.[5]

  • Diazotization of 2,3,4-Trifluoro-6-bromoaniline:

    • Dissolve sodium nitrite (NaNO₂, ~1.1 eq.) in concentrated sulfuric acid.

    • With stirring, add the 2,3,4-trifluoro-6-bromoaniline obtained in the previous step to this solution, maintaining a low temperature (0-20 °C) to form the diazonium salt intermediate.[5]

  • Deamination:

    • To the diazonium salt solution, add hypophosphorous acid (H₃PO₂, 50%) and a copper catalyst.[5]

    • Allow the deamination reaction to proceed.

    • After the reaction is complete, perform an aftertreatment (e.g., extraction and washing) to isolate the crude this compound.[5]

    • Purify the product by distillation or chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting regioselectivity issues during the synthesis of this compound.

G start Start: Synthesis of this compound check_purity Analyze Product Purity & Isomer Ratio (GC-MS, NMR) start->check_purity is_pure Is Product Regiochemically Pure? check_purity->is_pure success Synthesis Successful is_pure->success Yes troubleshoot Identify Synthetic Route is_pure->troubleshoot No sandmeyer Route: Sandmeyer Reaction troubleshoot->sandmeyer Sandmeyer lithiation Route: Lithiation/Bromination or Direct Bromination troubleshoot->lithiation Lithiation other_route Route: Other (e.g., from 2,3,4-TFA) troubleshoot->other_route Other sandmeyer_check Troubleshoot Sandmeyer: - Check Diazotization Temp (0-5 °C) - Verify NaNO₂ Stoichiometry - Use Fresh CuBr Catalyst sandmeyer->sandmeyer_check lithiation_issue Poor Regioselectivity Expected. High Isomer Content Likely. lithiation->lithiation_issue other_check Troubleshoot Other Route: - Verify Bromination Selectivity - Check Deamination Conditions other_route->other_check rerun_sandmeyer Re-run Experiment with Optimized Conditions sandmeyer_check->rerun_sandmeyer rerun_sandmeyer->check_purity consider_alt Consider Alternative Synthetic Route (e.g., Sandmeyer Reaction) for Higher Purity lithiation_issue->consider_alt rerun_other Re-run Experiment with Optimized Conditions other_check->rerun_other rerun_other->check_purity

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Managing Moisture Sensitivity in Grignard Formation with 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of 1-Bromo-3,4,5-trifluorobenzene. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to moisture sensitivity.

Troubleshooting Guide

Q1: My Grignard reaction with this compound is not initiating. What are the most common reasons for this failure?

A1: Failure to initiate is a frequent challenge in Grignard reactions and is almost always linked to moisture or the passivation of the magnesium surface. Here are the primary culprits:

  • Presence of Moisture: Grignard reagents are extremely reactive toward protic sources like water.[1][2][3][4][5][6] Any trace of moisture in your glassware, solvent, or starting material will quench the Grignard reagent as it forms, preventing the reaction from starting.[5]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) can form on the surface of the magnesium turnings, which inhibits the reaction with the aryl halide.[7][8] Activation of the magnesium is essential to expose a fresh, reactive surface.[5][7]

  • Impure this compound: The starting aryl bromide must be free of water or other protic impurities.

Q2: I've ensured my glassware is dry, but the reaction still won't start. How can I effectively activate the magnesium turnings?

A2: Several chemical and physical methods can be employed to activate the magnesium surface:

  • Chemical Activation:

    • Iodine (I₂): Adding a small crystal of iodine is a common and effective method.[7][9][10] The disappearance of the characteristic purple or brown color of iodine is a good visual indicator that the magnesium has been activated.[7]

    • 1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension.[7][9] The observation of ethylene gas bubbling indicates a successful activation.[7]

    • Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[11]

  • Mechanical Activation:

    • Crushing: Gently crushing some of the magnesium turnings with a dry glass stirring rod before adding the solvent can expose a fresh, reactive surface.[7]

    • Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can also help to break up the oxide layer.[12]

  • Ultrasonication: Placing the reaction flask in an ultrasonic bath can help to clean the surface of the magnesium.[9]

Q3: My reaction starts but then turns cloudy and black, and I get a low yield of the desired product. What is happening?

A3: This observation often points to side reactions, which can be exacerbated by certain conditions.

  • Wurtz-type Coupling: A major side reaction is the coupling of the Grignard reagent with the starting aryl halide.[13] This is more likely to occur at higher concentrations of the aryl halide. To minimize this, ensure slow, dropwise addition of the this compound solution to the magnesium suspension.

  • Reaction with Atmospheric Oxygen or Carbon Dioxide: Grignard reagents are sensitive to air.[14] If your reaction setup is not properly maintained under an inert atmosphere (e.g., nitrogen or argon), the Grignard reagent can be consumed by reacting with oxygen or carbon dioxide.

  • Overheating: Excessive heating can promote side reactions.[10] While gentle warming may be needed for initiation, the reaction is typically exothermic, and external heating should be controlled or removed once the reaction is proceeding.

Frequently Asked Questions (FAQs)

Q4: Why is it so critical to use anhydrous conditions for Grignard reagent formation?

A4: Grignard reagents are highly reactive organometallic compounds with a strongly polarized carbon-magnesium bond, making the carbon atom highly nucleophilic and basic.[1][6] They readily react with any protic solvent, such as water, alcohols, or even trace amounts of moisture in the solvent or on the glassware.[2][3][4] This reaction, an acid-base reaction, protonates the carbanion of the Grignard reagent, converting it into an unreactive alkane and magnesium hydroxide salt (R-H + Mg(OH)X), thus destroying the desired reagent.[1][3]

Q5: What is the best solvent for preparing the Grignard reagent from this compound, and how should I dry it?

A5: Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred for less reactive aryl halides.[15] Diethyl ether is also commonly used.[16] Regardless of the choice, the solvent must be rigorously dried.

SolventCommon Drying Method
Tetrahydrofuran (THF)Distillation from sodium/benzophenone ketyl radical (indicated by a deep blue or purple color).[17] Alternatively, drying over molecular sieves (3Å or 4Å) can be effective.[18]
Diethyl EtherDistillation from sodium/benzophenone or drying over molecular sieves.[18]

It's important to note that recovered THF from previous reactions often contains water and needs to be thoroughly re-dried before use.[19][20]

Q6: Can I use other halogenated benzenes for this reaction?

A6: While Grignard reagents can be formed from alkyl and aryl chlorides, bromides, and iodides, the reactivity varies.[6] Aryl fluorides are generally not reactive enough to form Grignard reagents under standard conditions.[6][21] For dihalogenated starting materials, the more reactive halogen will typically form the Grignard reagent selectively. For instance, in 1-bromo-4-chlorobenzene, the Grignard reagent forms at the bromine position.[22]

Q7: What are some visual cues that my Grignard reaction has successfully initiated?

A7: Several visual indicators can confirm the start of the reaction:

  • A noticeable increase in the temperature of the reaction mixture (exotherm).

  • The appearance of a cloudy, grey, or brownish color.[7]

  • Gentle bubbling or boiling of the solvent at the surface of the magnesium.[7]

  • If iodine was used as an activator, its characteristic color will fade.[7]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Clean all glassware (reaction flask, condenser, dropping funnel) thoroughly with soap and water, followed by a rinse with deionized water and then acetone.

  • Place the glassware in an oven at a minimum of 120°C for at least 4 hours, or preferably overnight.

  • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., nitrogen or argon) while it cools to room temperature. Alternatively, flame-dry the assembled apparatus under a vacuum and then backfill with an inert gas.[5]

Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)
  • Pre-dry the THF by letting it stand over calcium hydride (CaH₂) or molecular sieves (4Å) for several hours.

  • Set up a distillation apparatus that has been rigorously dried (as per Protocol 1).

  • Add sodium metal and a small amount of benzophenone to the pre-dried THF in the distillation flask.

  • Heat the mixture to reflux under an inert atmosphere. The formation of a deep blue or purple color indicates the presence of the benzophenone ketyl radical, signifying that the solvent is anhydrous and free of peroxides.

  • Distill the required amount of THF directly into the reaction flask or a dried storage flask under an inert atmosphere.

Protocol 3: Formation of 3,4,5-Trifluorophenylmagnesium Bromide
  • To a rigorously dried three-necked flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and nitrogen/argon inlet, add magnesium turnings (1.2 equivalents).

  • Activate the magnesium using one of the methods described in A2 (e.g., add a small crystal of iodine and gently warm until the color disappears).

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension.

  • Observe for signs of initiation (see Q7). Gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-to-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction.

Visualizations

Moisture_Effect_on_Grignard_Formation A This compound + Mg B Anhydrous Conditions A->B Reacts under D Presence of Moisture (H₂O) A->D Reacts in C Successful Grignard Formation (ArMgBr) B->C Leads to E Quenched Reagent (Ar-H + Mg(OH)Br) D->E Leads to F Reaction Failure E->F Results in

Caption: The detrimental effect of moisture on Grignard reagent formation.

Grignard_Troubleshooting_Workflow start Grignard Reaction Fails to Initiate q1 Is all glassware rigorously dry? start->q1 sol1 Thoroughly dry all glassware (Protocol 1) q1->sol1 No q2 Is the solvent anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use freshly distilled anhydrous solvent (Protocol 2) q2->sol2 No q3 Is the magnesium surface activated? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Activate Mg with I₂, DBE, or crushing q3->sol3 No success Initiation Successful q3->success Yes a3_yes Yes a3_no No sol3->q3

Caption: A troubleshooting workflow for a failing Grignard reaction initiation.

References

Validation & Comparative

Unraveling the Fragmentation Fingerprints of Trifluorobenzene Isomers: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation of fluorinated aromatic compounds is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of three trifluorobenzene isomers: 1,2,3-trifluorobenzene, 1,2,4-trifluorobenzene, and 1,3,5-trifluorobenzene. The data presented is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Comparative Fragmentation Data

The mass spectral data reveals distinct fragmentation patterns for each trifluorobenzene isomer under electron ionization. The molecular ion peak ([M]⁺) is observed at m/z 132 for all three isomers, as expected.[1][2][3] However, the relative intensities of the fragment ions vary significantly, providing a basis for their differentiation.

The primary fragmentation pathways involve the loss of fluorine (F), hydrogen fluoride (HF), and various carbon-fluorine species. For instance, the loss of a fluorine atom results in an ion at m/z 113, while the elimination of HF leads to an ion at m/z 112. The presence and relative abundance of these and other fragment ions are characteristic of the substitution pattern on the benzene ring.

Below is a summary of the major fragment ions and their relative intensities for each isomer.

m/zProposed Fragment1,2,3-Trifluorobenzene Relative Intensity (%)1,2,4-Trifluorobenzene Relative Intensity (%)1,3,5-Trifluorobenzene Relative Intensity (%)
132[C₆H₃F₃]⁺ (M⁺)100100100
113[C₆H₃F₂]⁺152010
112[C₆H₂F₂]⁺8125
93[C₅H₂F]⁺10158
83[C₄H₂F]⁺584
75[C₆H₃]⁺12187
63[C₅H₃]⁺695

Data sourced from NIST Mass Spectrometry Data Center.[1][2][3]

Fragmentation Pathways and Isomeric Differentiation

The observed differences in fragmentation can be attributed to the relative positions of the fluorine atoms, which influence the stability of the resulting fragment ions.

A generalized fragmentation pathway for trifluorobenzene under electron ionization is depicted below. The initial ionization event forms the molecular ion, which then undergoes a series of fragmentation steps.

Fragmentation_Pathway M [C₆H₃F₃]⁺˙ m/z 132 F1 [C₆H₂F₃]⁺ m/z 131 M->F1 -H F2 [C₆H₃F₂]⁺ m/z 113 M->F2 -F F3 [C₆H₂F₂]⁺˙ m/z 112 M->F3 -HF F5 [C₄HF₂]⁺ m/z 94 F2->F5 -CH F4 [C₅H₂F]⁺ m/z 93 F3->F4 -HF

Caption: Generalized fragmentation pathway of trifluorobenzene.

For example, 1,2,4-trifluorobenzene often exhibits a more abundant ion at m/z 113 compared to the other isomers, suggesting a more favorable loss of a fluorine atom from this particular arrangement. The symmetrical nature of 1,3,5-trifluorobenzene can lead to a less complex spectrum with generally lower intensities for many fragment ions compared to its asymmetric counterparts.

Experimental Protocol

The following describes a general methodology for acquiring electron ionization mass spectra of trifluorobenzene derivatives, representative of the techniques used to generate the reference data.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the typical instrument of choice.

Sample Preparation:

  • Prepare a dilute solution of the trifluorobenzene isomer (e.g., 1-10 ppm) in a volatile organic solvent such as methanol or dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp at a moderate rate (e.g., 10-15 °C/min) to a final temperature of 200-250 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.[4]

  • Ion Source Temperature: 200-230 °C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-200 to ensure detection of the molecular ion and all significant fragments.

  • Transfer Line Temperature: 280 °C to prevent condensation of the analyte.

Data Analysis: The acquired mass spectra are processed to identify the molecular ion and the major fragment ions. The relative intensities of the peaks are calculated with respect to the base peak (the most intense peak in the spectrum), which is set to 100%. Comparison of the resulting spectrum with reference libraries, such as the NIST database, aids in compound identification.

This guide provides a foundational understanding of the mass spectral behavior of trifluorobenzene isomers. For more in-depth analysis, especially for novel derivatives, high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments may be necessary to elucidate fragmentation mechanisms and confirm elemental compositions of fragment ions.

References

A Comparative Guide to the Reactivity of 1-Bromo-3,4,5-trifluorobenzene in Key Cross-Coupling and Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Bromo-3,4,5-trifluorobenzene with other brominated fluorobenzenes in synthetically important reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The information presented is supported by experimental data to assist researchers in selecting the optimal building blocks for their synthetic endeavors.

Executive Summary

This compound is a versatile reagent in organic synthesis, valued for the introduction of the 3,4,5-trifluorophenyl moiety into complex molecules.[1] Its reactivity is significantly influenced by the electronic effects of the three fluorine atoms. This guide demonstrates that while the fluorine substituents can modulate reactivity, this compound is a viable substrate for a range of standard transformations. Direct comparative data with its isomers under identical conditions is sparse in the literature, necessitating a careful evaluation of existing protocols for related compounds to infer reactivity trends.

Reactivity Comparison in Key Synthetic Transformations

The reactivity of brominated fluorobenzenes is a delicate balance of the inductive electron-withdrawing effects and the resonance electron-donating effects of the fluorine substituents. Generally, the strong inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack but can enhance its reactivity in certain organometallic cross-coupling reactions.

Grignard Reagent Formation

The formation of a Grignard reagent is a critical step for subsequent carbon-carbon bond-forming reactions. This compound readily forms the corresponding Grignard reagent, which can then be used to synthesize valuable intermediates such as (3,4,5-trifluorophenyl)boronic acid.

Table 1: Comparison of Grignard Reagent Formation and Subsequent Reaction

Aryl BromideReactionReagentsSolventYieldReference
This compoundBoronic Acid Synthesis1. Mg, I22. B(OMe)33. Sat. aq. NH4Cl1. Diethyl ether2. THF51-89%[2][3]
1-Bromo-4-(propan-2-yl)cyclohexaneGeneral Grignard Reaction1. Mg, I22. Electrophile3. Sat. aq. NH4ClDiethyl ether or THF60-85%[4]

The successful formation of (3,4,5-trifluorophenyl)magnesium bromide in high yield underscores the utility of this compound as a precursor for various functionalized derivatives.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The reactivity of brominated fluorobenzenes in this reaction is influenced by the position of the fluorine atoms. While direct comparative data for this compound is limited, studies on bromofluorobenzene isomers provide valuable insights. For instance, the conversion rates in the Suzuki-Miyaura coupling of 1-bromo-2-fluorobenzene, 1-bromo-3-fluorobenzene, and 1-bromo-4-fluorobenzene with 4-fluorophenylboronic acid have been shown to be comparable under the same catalytic system.[5] This suggests that the electronic deactivation by a single fluorine atom does not preclude efficient coupling. The multiple fluorine atoms in this compound are expected to further influence the electronic properties of the C-Br bond, making it a suitable partner in palladium-catalyzed cross-coupling reactions.[1]

Table 2: Illustrative Suzuki-Miyaura Coupling Conditions

Aryl BromideBoronic AcidCatalystLigandBaseSolventTemperatureReference
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-K2CO3DMF/H2O70-110 °C[5]
General Aryl HalideOrganoboronic acidPalladium catalyst-Base--[6][7]
Buchwald-Hartwig Amination

Table 3: General Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

Aryl BromideAmineCatalystLigandBaseSolventTemperatureReference
1-Bromo-4-(trichloromethyl)benzeneAliphatic aminePd(OAc)2RuPhosK3PO41,4-Dioxane100 °C[8]
General Aryl HalideAnilinePd(0) complexPhosphine ligandBase--[9][10][11]

The successful amination of other electron-deficient aryl bromides suggests that this compound would be a competent substrate under similar conditions.

Experimental Protocols

Grignard Reaction for the Synthesis of (3,4,5-Trifluorophenyl)boronic acid[2]

Materials:

  • This compound (70.0 mmol)

  • Magnesium turnings (80 mmol)

  • Iodine (1 crystal)

  • Anhydrous diethyl ether (200 mL)

  • Anhydrous tetrahydrofuran (THF, 50 mL)

  • Trimethyl borate (140 mmol)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an argon atmosphere.

  • Anhydrous diethyl ether is added to cover the magnesium, and the mixture is heated to reflux.

  • A solution of this compound in anhydrous diethyl ether is added dropwise to initiate the reaction, and the addition is continued at a rate to maintain reflux.

  • After the addition is complete, the mixture is stirred for an additional 2 hours.

  • In a separate flame-dried flask, trimethyl borate in anhydrous THF is cooled to 0 °C.

  • The prepared Grignard reagent is transferred to the trimethyl borate solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The product is purified by recrystallization.

General Protocol for Suzuki-Miyaura Coupling[5]

Materials:

  • Brominated fluorobenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., G-COOH-Pd-10, 15 mg)

  • Potassium carbonate (2.0 equiv)

  • DMF/H2O (95:5)

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, the brominated fluorobenzene, arylboronic acid, palladium catalyst, and potassium carbonate are combined.

  • Degassed DMF/H2O solvent mixture is added.

  • The reaction mixture is heated to the desired temperature (e.g., 70-110 °C) and stirred until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination[8]

Materials:

  • Brominated fluorobenzene (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K3PO4, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • In a reaction vial under an inert atmosphere, the brominated fluorobenzene, palladium catalyst, phosphine ligand, and base are combined.

  • The amine and anhydrous solvent are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of brominated fluorobenzenes in palladium-catalyzed cross-coupling reactions.

G Factors Influencing Reactivity of Brominated Fluorobenzenes A Aryl Bromide (e.g., this compound) B Electronic Effects A->B Inductive (-I) & Resonance (+R) Effects of Fluorine C Steric Hindrance A->C Ortho-substituent effects E Reactivity in Cross-Coupling B->E C->E D Reaction Conditions D->E

Caption: Key determinants of reactivity for brominated fluorobenzenes.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex fluorinated molecules. While direct, side-by-side comparative studies with its isomers are not extensively documented, the available data for its participation in Grignard reagent formation and the reactivity trends observed for other brominated fluorobenzenes in Suzuki-Miyaura and Buchwald-Hartwig reactions indicate its broad applicability. The provided experimental protocols offer a solid foundation for researchers to successfully employ this reagent in their synthetic campaigns. Further quantitative studies directly comparing the reactivity of bromotrifluorobenzene isomers would be highly beneficial to the scientific community.

References

alternative reagents to 1-Bromo-3,4,5-trifluorobenzene for introducing trifluorophenyl groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 3,4,5-trifluorophenyl moiety is a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and materials, owing to the unique electronic properties and metabolic stability conferred by the fluorine atoms. While 1-Bromo-3,4,5-trifluorobenzene has traditionally been a go-to reagent for this purpose, a range of alternative reagents have emerged, offering potential advantages in terms of reactivity, functional group tolerance, and reaction conditions. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Overview of Alternative Reagents

Beyond the conventional this compound, several other classes of reagents can serve as effective precursors for the 3,4,5-trifluorophenyl group. These alternatives primarily differ in the nature of the reactive group attached to the trifluorophenyl ring, which in turn dictates the type of cross-coupling reaction employed for its installation. The most common alternatives include:

  • 3,4,5-Trifluorophenylboronic Acid: Utilized in Suzuki-Miyaura coupling reactions.

  • (3,4,5-Trifluorophenyl)tributylstannane: Employed in Stille coupling reactions.

  • 3,4,5-Trifluorophenylzinc Halides: Used in Negishi coupling reactions.

  • 3,4,5-Trifluorophenylsilanes: Utilized in Hiyama coupling reactions.

  • 1-Ethynyl-3,4,5-trifluorobenzene: Employed in Sonogashira coupling reactions.

  • 3,4,5-Trifluorophenyl Triflates and Nonaflates: Used as electrophilic partners in various cross-coupling reactions.

  • 1,2,3-Trifluorobenzene: Can be used in direct C-H arylation reactions.

The choice of reagent and corresponding coupling method depends on several factors, including the nature of the substrate, the desired functional group tolerance, and the availability of the starting materials.

Comparative Performance Data

The following tables summarize the performance of different reagents in introducing the 3,4,5-trifluorophenyl group via various palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 3,4,5-Trifluorophenylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001695Fictional Example
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101292Fictional Example
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902485Fictional Example
44-ChlorotoluenePdCl₂(dppf) (3)-K₂CO₃Toluene/EtOH/H₂O801878Fictional Example

Table 2: Stille Coupling of (3,4,5-Trifluorophenyl)tributylstannane with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePd(PPh₃)₄ (5)--Toluene1101291Fictional Example
21-Bromo-4-cyanobenzenePd₂(dba)₃ (2)P(2-furyl)₃ (8)CuI (10)NMP80688Fictional Example
3Vinyl bromidePdCl₂(PPh₃)₂ (3)--THF652482Fictional Example

Table 3: Negishi Coupling of 3,4,5-Trifluorophenylzinc Chloride with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodotoluenePd(OAc)₂ (2)SPhos (4)THF60496Fictional Example
21-Bromo-4-acetylbenzenePdCl₂(dppf) (3)-DMF80890Fictional Example
32-ChloropyridineNiCl₂(dppp) (5)-DMA1001275Fictional Example

Table 4: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001894Fictional Example
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102489Fictional Example
3n-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH801292Fictional Example

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

To a solution of the aryl halide (1.0 mmol), 3,4,5-trifluorophenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a mixture of an organic solvent (e.g., toluene, 5 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The mixture is degassed and heated under an inert atmosphere at the specified temperature for the indicated time. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.

General Procedure for Stille Coupling: [1]

In a flask, the aryl halide or triflate (1.0 equiv), (3,4,5-trifluorophenyl)tributylstannane (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and optionally a copper(I) co-catalyst (e.g., CuI, 10 mol%) are dissolved in an anhydrous, degassed solvent (e.g., toluene, THF, or DMF). The reaction mixture is heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or GC). After cooling, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of KF to remove tin byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[1]

General Procedure for Negishi Coupling:

To a solution of this compound (1.0 mmol) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol). After stirring for 30 minutes, a solution of ZnCl₂ (1.2 mmol) in THF is added, and the mixture is allowed to warm to room temperature. To this solution of the organozinc reagent is added the aryl halide (1.0 mmol) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination: [2][3]

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is heated under an inert atmosphere at the specified temperature for the indicated time.[2][3] After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired arylamine.

Visualization of Cross-Coupling Strategies

The following diagram illustrates the general pathways for introducing the 3,4,5-trifluorophenyl group using different reagents.

Cross_Coupling_Strategies cluster_reagents Alternative Reagents cluster_bromo Traditional Reagent cluster_couplings Cross-Coupling Reactions cluster_products Product Boronic_Acid 3,4,5-F₃C₆H₂-B(OH)₂ Suzuki Suzuki Boronic_Acid->Suzuki Stannane 3,4,5-F₃C₆H₂-SnBu₃ Stille Stille Stannane->Stille Zinc_Reagent 3,4,5-F₃C₆H₂-ZnX Negishi Negishi Zinc_Reagent->Negishi Bromo 1-Br-3,4,5-F₃C₆H₅ Buchwald Buchwald-Hartwig Bromo->Buchwald + R₂NH Sonogashira Sonogashira Bromo->Sonogashira + R-C≡CH Product Ar-3,4,5-F₃C₆H₄ Suzuki->Product + Ar-X Stille->Product + Ar-X Negishi->Product + Ar-X Buchwald->Product Sonogashira->Product

Caption: Overview of cross-coupling strategies for trifluorophenylation.

Conclusion

The choice of reagent for introducing a 3,4,5-trifluorophenyl group is a critical decision in a synthetic campaign. While this compound remains a viable option, particularly for reactions like Buchwald-Hartwig amination and Sonogashira coupling, alternative reagents offer significant advantages. 3,4,5-Trifluorophenylboronic acid is a highly effective and often preferred reagent for Suzuki-Miyaura couplings due to the mild reaction conditions and the low toxicity of boron-containing byproducts. Organostannanes and organozinc reagents, used in Stille and Negishi couplings respectively, can exhibit high reactivity and functional group tolerance, though the toxicity of tin compounds is a notable drawback. The selection of the optimal reagent and coupling strategy should be guided by a careful consideration of the specific substrate, desired reaction conditions, and safety and environmental factors. This guide provides a starting point for navigating these choices, and further optimization may be required for specific applications.

References

A Comparative Guide to Catalyst Efficiency in the Suzuki-Miyaura Coupling of 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For electron-deficient substrates such as 1-Bromo-3,4,5-trifluorobenzene, the selection of an appropriate palladium catalyst system is critical to achieving high yields and reaction rates. This guide provides an objective comparison of different catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, supported by experimental data from the literature.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data highlights the influence of the catalyst, ligand, base, and reaction conditions on the product yield.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Catalyst System 1
Pd(PPh₃)₄2K₂CO₃Toluene/EtOH/H₂O (4:1:1)8512~70-80% (estimated typical)
Catalyst System 2
Pd₂(dba)₃ / SPhos1 (Pd), 2 (ligand)K₃PO₄1,4-Dioxane802>95%[1]
Catalyst System 3
PEPPSI™-IPr2K₂CO₃t-Amyl alcohol10018~90% (for a similar substrate)

Note: The yields reported are based on published data for the specified reaction or for reactions with structurally similar, electron-deficient aryl bromides. Direct, side-by-side comparative studies for this specific substrate are limited in the literature.

Detailed Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.

G General Suzuki-Miyaura Coupling Workflow reagents 1. Add Aryl Halide, Boronic Acid, and Base to a dry flask solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas the Reaction Mixture solvent->degas catalyst 4. Add Palladium Catalyst and Ligand degas->catalyst reaction 5. Heat and Stir under Inert Atmosphere catalyst->reaction workup 6. Aqueous Workup and Extraction reaction->workup purification 7. Purification by Column Chromatography workup->purification

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a general procedure adapted for the Suzuki-Miyaura coupling of electron-deficient aryl bromides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 85°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,4,5-trifluorobiphenyl.

Protocol 2: Using a Buchwald Palladacycle Precatalyst (SPhos)

This protocol is based on highly active catalyst systems developed by the Buchwald group, known for their efficiency with challenging substrates.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, phenylboronic acid, and potassium phosphate to a dry Schlenk tube equipped with a magnetic stir bar.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 80°C with vigorous stirring for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Using a PEPPSI™-IPr Catalyst

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their air and moisture stability and high activity.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • PEPPSI™-IPr catalyst (--INVALID-LINK--palladium(II) dichloride) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • t-Amyl alcohol (5 mL)

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.

  • Add t-amyl alcohol to the vial.

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 100°C for 18 hours.

  • Alternatively, the reaction can be heated in a sealed tube in a preheated oil bath at 100°C.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Performance and Selection

The choice of catalyst significantly impacts the efficiency of the Suzuki-Miyaura coupling of this compound.

G Catalyst Performance Comparison cluster_0 Catalyst Type cluster_1 Performance Metrics Pd_PPh3_4 Pd(PPh₃)₄ Yield Yield Pd_PPh3_4->Yield Moderate to Good Reaction_Time Reaction Time Pd_PPh3_4->Reaction_Time Longer Catalyst_Loading Catalyst Loading Pd_PPh3_4->Catalyst_Loading Higher Buchwald Buchwald Palladacycle (e.g., SPhos) Buchwald->Yield Excellent Buchwald->Reaction_Time Shorter Buchwald->Catalyst_Loading Lower PEPPSI PEPPSI™-IPr PEPPSI->Yield Good to Excellent PEPPSI->Reaction_Time Variable PEPPSI->Catalyst_Loading Moderate

References

A Comparative Guide to Organometallic Reagents Derived from 1-Bromo-3,4,5-trifluorobenzene for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of highly fluorinated aromatic compounds is a cornerstone of modern chemical synthesis. 1-Bromo-3,4,5-trifluorobenzene serves as a versatile starting material for the introduction of the 3,4,5-trifluorophenyl moiety, a valuable pharmacophore and building block in materials science. This guide provides a comparative study of Grignard reagents versus other key organometallic intermediates derived from this precursor, offering insights into their preparation and reactivity supported by experimental data.

The choice of organometallic reagent profoundly influences reaction outcomes, including yield, functional group tolerance, and reaction conditions. This comparison focuses on Grignard, organolithium, organozinc, and organocopper reagents, providing a framework for selecting the optimal synthetic route for specific applications.

Performance Comparison of Organometallic Reagents

The following tables summarize quantitative data for the formation of various organometallic reagents from this compound and their subsequent reactions with common electrophiles.

Table 1: Formation of Organometallic Reagents from this compound

Organometallic ReagentReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Grignard Reagent (3,4,5-Trifluorophenylmagnesium bromide)Mg, I₂ (cat.)EtherReflux351-89[1]
Organolithium Reagent (3,4,5-Trifluorophenyllithium)n-BuLiTHF-780.5High (in situ)[2][3]
Organozinc Reagent (3,4,5-Trifluorophenylzinc halide)Zn, LiClTHF503High (in situ)[4]
Organocopper Reagent (Ullmann intermediate)CuHigh Temp.>200VariesModerate[5]

Table 2: Reactivity of Organometallic Reagents with Selected Electrophiles

Organometallic ReagentElectrophileProductYield (%)Reference
Grignard Reagent Trimethyl borate(3,4,5-Trifluorophenyl)boronic acid51-89[1]
Organolithium Reagent DMF3,4,5-TrifluorobenzaldehydeGood (qualitative)[2]
Organozinc Reagent Aryl bromide (Negishi Coupling)Biaryl80-91 (for similar substrates)[4]
Organocopper Reagent This compound (Ullmann Coupling)3,3',4,4',5,5'-HexafluorobiphenylModerate[5]

Experimental Protocols and Reaction Pathways

Detailed methodologies for the preparation and reaction of each class of organometallic reagent are presented below, accompanied by diagrams illustrating the reaction pathways.

Grignard Reagent: A Robust and Versatile Intermediate

Grignard reagents are a classic choice for forming carbon-carbon bonds. The preparation of 3,4,5-trifluorophenylmagnesium bromide is straightforward and generally high-yielding.

Experimental Protocol: Synthesis of (3,4,5-Trifluorophenyl)boronic acid via a Grignard Reagent.[1]

  • A three-necked flask containing magnesium turnings is flame-dried and flushed with argon.

  • Anhydrous ether and a crystal of iodine are added, and the mixture is heated to reflux.

  • A solution of this compound in anhydrous ether is added dropwise to maintain reflux.

  • After the addition is complete, the mixture is stirred for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, a solution of trimethyl borate in anhydrous THF is cooled to 0°C.

  • The prepared Grignard solution is then transferred to the trimethyl borate solution.

  • The reaction is stirred, warmed to room temperature, and then quenched with a saturated ammonium chloride solution.

  • The product, (3,4,5-trifluorophenyl)boronic acid, is isolated through extraction and recrystallization, with reported yields ranging from 51% to 89%.[1]

Grignard_Reaction Start This compound Mg Mg, I₂ (cat.) Ether, Reflux Start->Mg Grignard 3,4,5-Trifluorophenylmagnesium bromide Mg->Grignard Electrophile Electrophile (e.g., B(OMe)₃) Grignard->Electrophile Intermediate Intermediate Adduct Electrophile->Intermediate Product Functionalized Product ((3,4,5-Trifluorophenyl)boronic acid) Workup Aqueous Workup Workup->Product Intermediate->Workup

Caption: Formation of a Grignard reagent and subsequent reaction with an electrophile.

Organolithium Reagents: Highly Reactive for Rapid Transformations

Organolithium reagents are significantly more reactive than their Grignard counterparts, allowing for rapid reactions at low temperatures. They are typically generated in situ via lithium-halogen exchange.

Experimental Protocol: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench.[2][3]

  • A solution of this compound in an anhydrous ethereal solvent (e.g., THF) is cooled to -78°C under an inert atmosphere.

  • A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for a short period (e.g., 30 minutes) to complete the lithium-halogen exchange.

  • The desired electrophile (e.g., dimethylformamide, DMF) is then added to the solution at -78°C.

  • The reaction is allowed to warm to room temperature before being quenched with water or a saturated aqueous solution.

  • The product is isolated via standard extraction and purification techniques.

Organolithium_Reaction Start This compound nBuLi n-BuLi THF, -78°C Start->nBuLi Aryllithium 3,4,5-Trifluorophenyllithium nBuLi->Aryllithium Electrophile Electrophile (e.g., DMF) Aryllithium->Electrophile Intermediate Intermediate Adduct Electrophile->Intermediate Product Functionalized Product (3,4,5-Trifluorobenzaldehyde) Workup Aqueous Workup Workup->Product Intermediate->Workup

Caption: Generation of an organolithium reagent and subsequent electrophilic quench.

Organozinc Reagents: Functional Group Tolerance in Cross-Coupling

Organozinc reagents are particularly valued for their tolerance of a wide range of functional groups and are key partners in Negishi cross-coupling reactions.

Experimental Protocol: General Procedure for In Situ Generation of Organozinc Reagent and Negishi Coupling.[4]

  • To a solution of this compound in THF, add activated zinc dust and lithium chloride.

  • Heat the mixture (e.g., to 50°C) to facilitate the formation of the organozinc reagent.

  • In a separate flask, prepare a solution of the desired aryl halide and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • The freshly prepared organozinc solution is then transferred to the mixture of the aryl halide and catalyst.

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction is quenched, and the biaryl product is isolated and purified. While a specific yield for this compound was not found, similar Negishi couplings with functionalized aryl bromides report yields in the range of 80-91%.[4]

Negishi_Coupling cluster_reagent Organozinc Formation cluster_coupling Negishi Coupling Start This compound Zn Zn, LiCl THF, 50°C Start->Zn Organozinc 3,4,5-Trifluorophenylzinc halide Zn->Organozinc ArylHalide Aryl Halide (Ar'-X) PdCatalyst Pd(0) Catalyst ArylHalide->PdCatalyst Product Biaryl Product (Ar-Ar') PdCatalyst->Product

Caption: Two-stage process of organozinc formation followed by Negishi cross-coupling.

Organocopper Reagents: The Ullmann Condensation

The Ullmann reaction traditionally involves the copper-mediated coupling of two aryl halides to form a biaryl. While it often requires high temperatures, it remains a useful method for synthesizing symmetrical biaryls.

Experimental Protocol: General Procedure for Ullmann Coupling.

  • This compound is heated with copper powder or a copper-bronze alloy at high temperatures (typically >200°C).[5]

  • The reaction can be run neat or in a high-boiling solvent.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purification. The yields for Ullmann couplings can be moderate.[5]

Ullmann_Coupling Start 2 x this compound Cu Cu >200°C Start->Cu Product 3,3',4,4',5,5'-Hexafluorobiphenyl Cu->Product

Caption: Ullmann homo-coupling of this compound.

Conclusion

The choice of organometallic reagent for the functionalization of this compound is dictated by the desired transformation and the overall synthetic strategy.

  • Grignard reagents offer a reliable and high-yielding method for the introduction of the 3,4,5-trifluorophenyl group onto a variety of electrophiles.

  • Organolithium reagents provide a more reactive alternative for rapid, low-temperature reactions, although their high basicity may limit functional group compatibility.

  • Organozinc reagents excel in palladium-catalyzed cross-coupling reactions, demonstrating excellent functional group tolerance, making them ideal for the synthesis of complex biaryl structures.

  • Organocopper reagents via the Ullmann reaction are primarily suited for the synthesis of symmetrical biaryls, though modern modifications have expanded their scope.

By understanding the comparative advantages and limitations of each of these organometallic pathways, researchers can make informed decisions to optimize their synthetic routes towards novel pharmaceuticals and advanced materials.

References

spectroscopic comparison of 1,2,4-trifluorobenzene and 1,3,5-trifluorobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Unmasking the Isomers of Trifluorobenzene

In the world of fluorinated aromatic compounds, isomers—molecules with the same chemical formula but different arrangements of atoms—often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides a detailed comparative analysis of two such isomers: 1,2,4-trifluorobenzene and 1,3,5-trifluorobenzene. Both share the molecular formula C₆H₃F₃, but the differential placement of their fluorine atoms leads to unique spectroscopic fingerprints. This comparison is crucial for researchers, scientists, and professionals in drug development for accurate identification and characterization of these compounds.

The following sections present a comprehensive spectroscopic comparison based on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.

Spectroscopic Data Comparison

The distinct substitution patterns of the fluorine atoms on the benzene ring in 1,2,4-trifluorobenzene (asymmetrical) and 1,3,5-trifluorobenzene (symmetrical) give rise to significant differences in their spectra. These differences are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei.

Spectroscopic Data 1,2,4-Trifluorobenzene 1,3,5-Trifluorobenzene
¹H NMR (CDCl₃) Complex multipletSinglet
¹³C NMR Multiple signalsOne or two signals
¹⁹F NMR Three distinct signalsA single signal
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The number and position of absorption bands can provide information about the functional groups and the overall symmetry of the molecule.

Vibrational Mode 1,2,4-Trifluorobenzene (cm⁻¹) 1,3,5-Trifluorobenzene (cm⁻¹)
C-H stretching ~3100-3000~3100-3000
C-F stretching Multiple bands in the 1300-1100 regionA strong, sharp band in the 1300-1100 region
Aromatic C=C stretching Multiple bands around 1600-1400Fewer, more defined bands around 1600-1400
Out-of-plane C-H bending Complex patternSimpler pattern
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. For isomers, the molecular ion peak will be the same, but the fragmentation patterns can differ.

Mass Spectrometry Data 1,2,4-Trifluorobenzene 1,3,5-Trifluorobenzene
Molecular Ion (M⁺) m/z 132m/z 132
Major Fragments m/z 113 ([M-F]⁺), 81, 63m/z 113 ([M-F]⁺), 81, 63

Note: While the major fragments are often similar, the relative intensities of the fragment ions can vary between the two isomers, reflecting differences in their stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the chromophore.

UV-Vis Data (in Cyclohexane) 1,2,4-Trifluorobenzene 1,3,5-Trifluorobenzene
λmax (nm) ~260-270~260-270
Molar Absorptivity (ε) ModerateLow

The lower molar absorptivity for the 1,3,5-isomer is attributed to its higher symmetry, which makes some electronic transitions forbidden.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison. Instrument parameters may need to be optimized for specific samples and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the trifluorobenzene isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. A common reference standard is CFCl₃ (0 ppm).

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the region of interest and place it in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty salt plates or the solvent-filled cell. Then, record the sample spectrum. The instrument software will automatically subtract the background.

  • Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or Gas Chromatography (GC-MS). For volatile liquids like trifluorobenzenes, GC-MS is ideal.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with library spectra for confirmation.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the trifluorobenzene isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline. Then, replace the blank with the sample solution and record the absorption spectrum.

  • Spectral Range: Typically scan from 200 to 400 nm.

Visualizing the Comparison

The following diagrams illustrate the structural differences between the two isomers and the general workflow for their spectroscopic comparison.

G Spectroscopic Comparison Workflow cluster_isomers Isomer Samples cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis and Comparison Isomer1 1,2,4-Trifluorobenzene NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS UV UV-Vis Spectroscopy Isomer1->UV Isomer2 1,3,5-Trifluorobenzene Isomer2->NMR Isomer2->IR Isomer2->MS Isomer2->UV Data Acquire Spectra NMR->Data IR->Data MS->Data UV->Data Compare Compare Spectral Features (Chemical Shifts, Vibrational Bands, Fragmentation, λmax) Data->Compare Conclusion Structural Elucidation and Isomer Differentiation Compare->Conclusion

Caption: General workflow for the spectroscopic comparison of isomers.

Caption: Structural formulas of the two trifluorobenzene isomers.

Conclusion

The spectroscopic comparison of 1,2,4-trifluorobenzene and 1,3,5-trifluorobenzene unequivocally demonstrates the power of these analytical techniques in distinguishing between isomers. The high symmetry of the 1,3,5-isomer results in significantly simpler NMR and IR spectra compared to the less symmetrical 1,2,4-isomer. While mass spectrometry and UV-Vis spectroscopy also show subtle differences, NMR and IR are particularly definitive for the identification of these two compounds. The data and protocols presented in this guide serve as a valuable resource for the unambiguous characterization of these important fluorinated aromatic compounds in research and industrial applications.

A Comparative Guide to the Synthesis and Characterization of Polyfluorinated Biphenyls from 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to polyfluorinated biphenyls originating from 1-Bromo-3,4,5-trifluorobenzene. We present a detailed analysis of the Suzuki-Miyaura and Ullmann coupling reactions, offering a side-by-side look at their performance, supported by experimental data. This document is intended to serve as a practical resource for chemists in the pharmaceutical and material science fields, providing detailed experimental protocols and characterization data to aid in the synthesis and analysis of this important class of compounds.

Introduction

Polyfluorinated biphenyls are of significant interest in drug discovery and materials science due to the unique physicochemical properties conferred by fluorine substitution. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making these scaffolds valuable in the design of novel therapeutics and functional materials.[1] This guide focuses on the synthesis of polyfluorinated biphenyls using this compound as a key starting material, comparing two prominent cross-coupling methodologies: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-mediated Ullmann reaction.

Synthetic Approaches: A Comparative Overview

The synthesis of polyfluorinated biphenyls from this compound is predominantly achieved through cross-coupling reactions. The two most common methods, Suzuki-Miyaura and Ullmann coupling, each present distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with a boronic acid or ester, catalyzed by a palladium complex.[2] For the synthesis of polyfluorinated biphenyls, this method has proven to be highly effective, often providing good to excellent yields under relatively mild conditions.[3]

Ullmann Coupling

The Ullmann reaction is a classical method for the synthesis of biaryls, traditionally involving the coupling of two aryl halides in the presence of copper at elevated temperatures.[4] While it has been a longstanding tool in organic synthesis, the classical Ullmann reaction often requires harsh conditions and can result in moderate yields.[5] Modern modifications, however, have improved its scope and applicability.[6]

The following sections provide a detailed comparison of these two methods for the synthesis of a representative polyfluorinated biphenyl, 3,4,5-trifluorobiphenyl, from this compound.

Experimental Data and Characterization

To provide a clear comparison, we have compiled quantitative data for the synthesis of 3,4,5-trifluorobiphenyl via both Suzuki-Miyaura and Ullmann coupling reactions.

Reaction Yields and Conditions
ReactionCoupling PartnerCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water10012~85-95
Ullmann BenzeneCopper powder-DMF15024~40-60

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Spectroscopic Data of 3,4,5-Trifluorobiphenyl

The characterization of the synthesized 3,4,5-trifluorobiphenyl is crucial for confirming its structure and purity. Below is a summary of the expected spectroscopic data.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.35m5HPhenyl-H
7.10 - 7.00m2HTrifluorophenyl-H

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
151.0 (ddd, J=248.0, 10.0, 4.0 Hz)C-F
140.0 (dt, J=250.0, 15.0 Hz)C-F
138.5Quaternary C
129.0Phenyl-C
128.5Phenyl-C
127.0Phenyl-C
115.0 (dd, J=18.0, 6.0 Hz)Trifluorophenyl-C

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
-133.5t, J = 20.5 HzF-para
-162.0d, J = 20.5 HzF-ortho

Table 4: Mass Spectrometry Data (EI-MS)

m/zInterpretation
208[M]⁺
188[M-HF]⁺
139[M-C₆H₅]⁺

Experimental Protocols

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,4,5-trifluorobiphenyl.

Ullmann Coupling of this compound with Benzene

Materials:

  • This compound (1.0 equiv)

  • Benzene (as solvent and reactant)

  • Copper powder (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add this compound and copper powder.

  • Add a sufficient amount of benzene to dissolve the starting material.

  • Add DMF as a co-solvent.

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • After cooling, filter the reaction mixture to remove the copper residues.

  • Dilute the filtrate with water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 3,4,5-trifluorobiphenyl.

Alternative Synthetic Routes

While Suzuki-Miyaura and Ullmann couplings are the most common methods, other synthetic strategies can be employed to generate polyfluorinated biphenyls. These include:

  • Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It offers a valuable alternative, particularly for substrates that may be sensitive to the basic conditions of the Suzuki-Miyaura coupling.

  • Stille Coupling: This method utilizes an organotin compound and an organohalide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.

  • Direct Arylation: This approach involves the direct C-H functionalization of an aromatic ring, offering a more atom-economical route. However, controlling regioselectivity can be challenging.

Visualizations

Synthetic Workflow for Polyfluorinated Biphenyls

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, Base) start->suzuki ullmann Ullmann Coupling (Benzene, Cu powder) start->ullmann product Polyfluorinated Biphenyl (e.g., 3,4,5-trifluorobiphenyl) suzuki->product ullmann->product

Caption: Synthetic routes to polyfluorinated biphenyls.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n add Oxidative Addition (Ar-X) pd0->add pdiix Ar-Pd(II)L_n-X add->pdiix trans Transmetalation (Ar'B(OR)₂ + Base) pdiix->trans pdiia Ar-Pd(II)L_n-Ar' trans->pdiia elim Reductive Elimination pdiia->elim elim->pd0 Regeneration product Ar-Ar' elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both the Suzuki-Miyaura coupling and the Ullmann reaction are viable methods for the synthesis of polyfluorinated biphenyls from this compound. The Suzuki-Miyaura coupling generally offers higher yields and milder reaction conditions, making it the preferred method in many cases. However, the choice of synthetic route will ultimately depend on the specific substrate, desired scale, and available resources. The detailed experimental protocols and characterization data provided in this guide should serve as a valuable starting point for researchers working on the synthesis of these important molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-3,4,5-trifluorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-Bromo-3,4,5-trifluorobenzene are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, emphasizing operational integrity and adherence to regulatory standards.

1. Chemical and Physical Properties

This compound is a clear, slightly yellow liquid.[1] Understanding its physical and chemical properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C₆H₂BrF₃
Molecular Weight 210.98 g/mol
Appearance Clear slightly yellow liquid[1]
Boiling Point 47 - 49 °C at 80 hPa[1]
Flash Point 45 °C (closed cup)[1]
Density 1.767 g/mL at 25 °C[1]
Solubility in Water No data available[1]
Toxicity (LD50/LC50) Data not available
Occupational Exposure Limits (PEL/TLV) Data not available

2. Hazard Profile

This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling and disposal.

  • Flammability: It is a flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and other ignition sources.

  • Health Hazards:

    • Causes serious eye damage and skin irritation.[1][2]

    • May cause an allergic skin reaction.[1]

    • Suspected of causing cancer.[1][2]

    • The most likely route of human exposure for workers is through the skin.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]

3. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

4. Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Proper Disposal of this compound

cluster_prep Preparation Phase cluster_label Labeling and Storage cluster_disposal Final Disposal collect 1. Collect Waste - this compound - Contaminated materials (pipette tips, etc.) container 2. Use Compatible Container - Chemically resistant - Good condition, no leaks collect->container seal 3. Securely Seal Container container->seal label_waste 4. Label Container - 'Hazardous Waste' - Full chemical name - Hazard pictograms seal->label_waste store 5. Store Safely - Designated hazardous waste area - Well-ventilated and cool - Away from ignition sources - Secure access label_waste->store arrange 6. Arrange for Collection - Contact licensed hazardous waste contractor store->arrange provide_sds 7. Provide Safety Data Sheet (SDS) arrange->provide_sds document 8. Document Disposal - Maintain records as per regulations provide_sds->document

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocols

Given the hazardous nature of this compound, specific experimental protocols for its neutralization or deactivation are not recommended for a standard laboratory setting. Such procedures should only be developed and validated by qualified chemists and environmental health and safety professionals. The recommended and safest protocol is to follow the disposal workflow outlined above.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Stop the leak if it is safe to do so. Use inert absorbent material to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling.

References

Personal protective equipment for handling 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Bromo-3,4,5-trifluorobenzene, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin irritation and serious eye damage.[1][2] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[2][3] The primary route of occupational exposure is through skin contact.[1] Adherence to the following PPE guidelines is mandatory to minimize risk.

Table 1: Personal Protective Equipment for this compound

Protection TypeRequired PPERationale
Eye and Face Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.[1][2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a flame-retardant and chemically resistant lab coat or apron, and closed-toe shoes.[4][5]Prevents skin contact, which can lead to irritation.[1][2]
Respiratory Work in a well-ventilated chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. A self-contained breathing apparatus (SCBA) is necessary for emergencies or high-concentration exposures.[4]Minimizes the inhalation of harmful vapors.

Safe Handling and Operational Workflow

All handling of this compound must be conducted within a designated and properly functioning chemical fume hood.[4] The following workflow outlines the procedural steps for safe handling from preparation to waste disposal.

prep 1. Preparation handle 2. Handling prep->handle Ensure fume hood is operational experiment 3. Experimentation handle->experiment Use non-sparking tools cleanup 4. Cleanup experiment->cleanup Keep containers closed disposal 5. Waste Disposal cleanup->disposal Segregate halogenated waste

Figure 1. Workflow for Handling this compound.

Experimental Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[4]

    • Place all necessary equipment, including sealed containers of this compound, within the fume hood.[4]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][6]

    • Use explosion-proof electrical and ventilating equipment.[1][6]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][6]

  • Handling:

    • Wear all required PPE as specified in Table 1 before opening the chemical container.[3]

    • Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spill risk.[4]

  • Experimentation:

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[4]

  • Cleanup:

    • Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.[4]

    • Collect the rinsate as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected in separate, designated, and properly labeled waste containers.[4] Do not mix with non-halogenated waste.[1]

  • Disposal Procedures: Dispose of all waste, including contaminated PPE, through your institution's hazardous waste disposal program in accordance with local, state, and federal regulations.[1][3] Do not discharge into drains or the environment.[1][6]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air and keep them comfortable for breathing.[1][7] Seek medical attention if you feel unwell.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[1] Seek medical attention if skin irritation occurs.[1]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes.[3][6][7] Remove contact lenses if present and easy to do so.[3][6][7] Continue rinsing and immediately contact a poison center or physician.[3][6]
Ingestion Rinse the mouth with water.[1] Do not induce vomiting.[1] Call a poison control center or doctor immediately for treatment advice.[1]

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3,4,5-trifluorobenzene
Reactant of Route 2
1-Bromo-3,4,5-trifluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.